molecular formula C8H6ClFO B1307485 4-Fluorophenylacetyl chloride CAS No. 459-04-1

4-Fluorophenylacetyl chloride

Cat. No.: B1307485
CAS No.: 459-04-1
M. Wt: 172.58 g/mol
InChI Key: SIOJFYRPBYGHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylacetyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJFYRPBYGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395835
Record name 4-Fluorophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-04-1
Record name 2-(4-Fluorophenyl)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorophenylacetyl Chloride

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound. The information is intended to support laboratory research and development activities.

Introduction

This compound (CAS No. 459-04-1) is a versatile acyl chloride derivative widely utilized as a key intermediate in organic synthesis. Its unique properties, stemming from the presence of a fluorine atom on the phenyl ring, make it a valuable building block in the production of pharmaceuticals, agrochemicals, and specialty materials.[1] The fluorine substituent enhances its electrophilic character, facilitating efficient acylation reactions.[1] This compound is crucial for introducing the 4-fluorophenylacetyl moiety into various molecules to modulate their biological activity and physical properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [2]
CAS Number 459-04-1[1][2]
Appearance Clear, pale yellow liquid or solid[1][3]
Melting Point 0 °C[1]
Boiling Point 202-204 °C (at atmospheric pressure); 102-104 °C (at 12 Torr)[4][5]
Density 1.259 g/cm³ (at 20 °C)[1][4]
Refractive Index 1.5110 to 1.5130 (at 20 °C, 589 nm)[1][6]
Purity ≥ 97.5% (GC)[6]
Solubility Miscible with dichloromethane; Reacts violently with water[5][7]
IUPAC Name 2-(4-fluorophenyl)acetyl chloride[2]
Synonyms 4-Fluorobenzeneacetyl chloride, (4-Fluorophenyl)acetyl chloride[1][2]

Synthesis and Reactivity

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. Its reactivity is heightened by the electron-withdrawing nature of the fluorine atom.

Synthesis Workflow

A common laboratory-scale synthesis involves the chlorination of 4-fluorophenylacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The workflow for this conversion is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 4-Fluorophenylacetic Acid Reaction Chlorination Reaction Reactant1->Reaction Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Reaction Product1 This compound Reaction->Product1 Primary Product Product2 SO₂ (gas) Reaction->Product2 Byproduct Product3 HCl (gas) Reaction->Product3 Byproduct

Caption: Synthesis of this compound from 4-fluorophenylacetic acid.

General Reactivity As a typical acyl chloride, it reacts with:

  • Water: Hydrolyzes violently to form 4-fluorophenylacetic acid and hydrochloric acid.[7][8]

  • Alcohols: Reacts to form esters.

  • Amines: Reacts to form amides.

  • Arenes: Undergoes Friedel-Crafts acylation in the presence of a Lewis acid catalyst to form ketones.[9]

Experimental Protocols

General Synthesis Protocol via Chlorination

This protocol describes a generalized method for synthesizing this compound. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly dried.

  • Reactant Addition: Charge the flask with 4-fluorophenylacetic acid.

  • Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂) to the flask.[9]

  • Reaction: The mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion.[9] Reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Safe Handling and Storage

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with skin, eyes, and clothing.[7] Avoid inhalation of vapors.[4] Keep away from moisture and water, as it reacts violently.[7]

  • Storage: Store in a cool, dry place, typically between 2-8°C, under an inert atmosphere.[3] The container should be tightly sealed to prevent moisture ingress. Store in a corrosive-resistant container.

Applications in Research and Drug Development

This compound is a critical building block in several areas:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides.[1]

  • Material Science: It is used in the formulation of specialty polymers and resins, imparting enhanced thermal stability and chemical resistance.[1]

  • Diagnostic Reagents: The chemical is applied in the creation of diagnostic tools for detecting and analyzing biological compounds.[1]

Logical Flow for Application in Drug Discovery

The following diagram illustrates the logical progression from a chemical building block like this compound to a potential drug candidate.

Drug_Discovery_Flow A 4-Fluorophenylacetyl Chloride (Building Block) B Acylation Reaction (e.g., Amide Formation) A->B C Synthesis of Novel Compound Library B->C D Biological Screening (e.g., Enzyme Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

Safety Information

This compound is a corrosive and hazardous substance.

  • GHS Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2][5]

    • H318: Causes serious eye damage.[2]

    • Reacts violently with water.[7]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.[5]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[7]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant utility in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for researchers and drug development professionals. Proper understanding of its characteristics and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 4-Fluorophenylacetyl Chloride (CAS: 459-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenylacetyl chloride, a key reagent in synthetic chemistry. The document details its chemical and physical properties, safety and handling protocols, and its significant applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.

Core Properties and Specifications

This compound, identified by the CAS number 459-04-1, is a reactive acyl chloride that serves as a crucial building block in organic synthesis.[1] Its molecular structure, incorporating a fluorine atom on the phenyl ring, imparts unique reactivity, making it a valuable intermediate for introducing the 4-fluorophenylacetyl group into molecules.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 459-04-1[1][2][]
Molecular Formula C₈H₆ClFO[1][2][][4]
Molecular Weight 172.58 g/mol [2][][5]
Appearance Clear, pale yellow liquid[1][2]
Density 1.259 g/cm³ (at 20°C)[1][][6][7]
Boiling Point 102-104°C at 12 mmHg60°C at 8 mmHg202-204°C[6][][7]
Melting Point 0°C[1]
Refractive Index 1.512 (at 20°C)[1][6]
Purity ≥ 98% (GC)[1][]
Synonyms 2-(4-fluorophenyl)acetyl chloride, 4-Fluorobenzeneacetyl chloride[1][2][5]

Applications in Synthesis

This compound is a versatile reagent with broad applications in several areas of chemical synthesis. Its primary utility lies in its role as an intermediate for creating more complex molecules.[1]

  • Pharmaceutical Synthesis : It is a key intermediate in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

  • Agrochemical Development : The compound is utilized in the synthesis of pesticides and herbicides.[1]

  • Organic Synthesis : It is widely used to introduce the 4-fluorophenylacetyl moiety into organic molecules, which can enhance their biological activity or modify their physical properties.[1]

  • Material Science : It finds use in the formulation of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance.[1]

  • Diagnostic Reagents : This chemical is also applied in the creation of diagnostic tools for clinical analysis.[1]

Safety and Handling

Due to its reactive nature, this compound must be handled with appropriate safety precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6][8]

GHS Hazard Information
Hazard StatementDescription
H314Causes severe skin burns and eye damage[5][8]
H318Causes serious eye damage[5]
Precautionary Measures

A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key handling advice includes:

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.[6]

  • Ventilation : Use only in a well-ventilated area.[9]

  • Storage : Store in a dry, well-ventilated place, away from moisture, with the container tightly closed.[4][6] Recommended storage temperature is between 2-8°C.[4]

  • First Aid : In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse the mouth but do not induce vomiting.[6][9]

Experimental Protocols

The high reactivity of the acyl chloride group in this compound allows it to readily participate in nucleophilic acyl substitution reactions. A common application is the synthesis of amides through reaction with primary or secondary amines.

General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

  • This compound

  • A primary or secondary amine

  • A suitable solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))

  • A base (e.g., triethylamine (TEA) or pyridine)

  • Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen solvent.

  • Add the base (1.1-2.0 equivalents) to the amine solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, add water to the reaction mixture to quench any remaining acyl chloride and to precipitate the amide product.

  • Isolate the product by filtration, washing with water to remove any salts.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing Chemical Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Synthesis of this compound cluster_reactants Reactants cluster_products Products 4-Fluorophenylacetic Acid 4-Fluorophenylacetic Acid Reaction + 4-Fluorophenylacetic Acid->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction This compound This compound Sulfur Dioxide Sulfur Dioxide Hydrogen Chloride Hydrogen Chloride Reaction->this compound Reaction->Sulfur Dioxide Reaction->Hydrogen Chloride

Caption: Synthesis of this compound.

G Experimental Workflow for Amide Synthesis Start Start Dissolve Amine and Base Dissolve Amine and Base Start->Dissolve Amine and Base Cool to 0C Cool to 0C Dissolve Amine and Base->Cool to 0C Add this compound Add this compound Cool to 0C->Add this compound React at RT React at RT Add this compound->React at RT Workup (Quench with Water) Workup (Quench with Water) React at RT->Workup (Quench with Water) Isolate Product (Filtration) Isolate Product (Filtration) Workup (Quench with Water)->Isolate Product (Filtration) Purify Product Purify Product Isolate Product (Filtration)->Purify Product End End Purify Product->End

Caption: Experimental Workflow for Amide Synthesis.

References

An In-depth Technical Guide to the Spectral Data of 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Fluorophenylacetyl chloride (C₈H₆ClFO), a key reagent in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to offer a robust resource for researchers.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of phenylacetyl chloride with a fluorine atom at the para position of the benzene ring. This substitution significantly influences the electronic environment of the molecule, which is reflected in its NMR, IR, and MS spectra.

Structure:

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

  • Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.

Predicted and Representative Spectral Data

The following tables summarize the expected and representative spectral data for this compound. These values are based on established chemical shift and absorption frequency ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.35Multiplet2HAr-H (ortho to CH₂)
~ 6.95 - 7.10Multiplet2HAr-H (ortho to F)
~ 4.10Singlet2H-CH₂ -COCl

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)Assignment
~ 172C =O
~ 162 (d, ¹JCF ≈ 245 Hz)C -F
~ 131 (d, ³JCF ≈ 8 Hz)C H (ortho to CH₂)
~ 129 (d, ⁴JCF ≈ 3 Hz)C -CH₂
~ 116 (d, ²JCF ≈ 21 Hz)C H (ortho to F)
~ 52CH₂

Table 3: Representative IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850WeakAliphatic C-H stretch
~ 1800StrongC=O stretch (acid chloride)
~ 1600, 1500Medium-StrongAromatic C=C stretch
~ 1230StrongC-F stretch
~ 850Strongp-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/zPredicted IdentityNotes
172/174[M]⁺Molecular ion peak (³⁵Cl/³⁷Cl isotopes in ~3:1 ratio)
137[M - Cl]⁺Loss of chlorine radical
109[C₇H₄F]⁺Loss of CO and Cl
91[C₇H₇]⁺Tropylium ion (rearrangement)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum using the same instrument, with proton decoupling.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the frequency-domain spectrum. Reference the spectrum to the TMS signal.

3.2 FT-IR Spectroscopy

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample between the plates and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

3.3 Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Workflow for Spectroscopic Analysis

4.2 Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

G M [C₈H₆ClFO]⁺ m/z = 172/174 frag1 [C₈H₆FO]⁺ m/z = 137 M->frag1 - Cl• frag2 [C₇H₄F]⁺ m/z = 109 frag1->frag2 - CO

Predicted MS Fragmentation of this compound

This technical guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference data when available.

In-Depth Technical Guide: The Core Mechanism of Action of 4-Fluorophenylacetyl Chloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylacetyl chloride is a pivotal reagent in modern organic synthesis, prized for its heightened reactivity and its utility as a building block for complex molecules, particularly in the pharmaceutical industry. This technical guide elucidates the core mechanism of action of this compound in key organic reactions, including Friedel-Crafts acylation, esterification, and amidation. The influence of the para-fluoro substituent on the reactivity of the acetyl chloride functional group is a central focus. This document provides a comprehensive overview of reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Chemical Profile of this compound

This compound is a derivative of phenylacetyl chloride, featuring a fluorine atom at the para position of the phenyl ring. This substitution significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon in the acetyl chloride moiety. Acyl chlorides, in general, are highly reactive compounds that serve as excellent acylating agents in a variety of organic transformations.[1] The presence of the electron-withdrawing fluorine atom further activates the molecule towards nucleophilic attack, making this compound a more potent reagent compared to its non-fluorinated counterpart.[2] This enhanced reactivity is a key factor in its widespread application in the synthesis of pharmaceuticals and other fine chemicals.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental mechanism governing the reactions of this compound is nucleophilic acyl substitution . This two-step addition-elimination mechanism is characteristic of acyl halides and is central to its role in acylation reactions.[3]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the this compound. The high electronegativity of both the oxygen and chlorine atoms, augmented by the inductive effect of the para-fluorine atom, renders the carbonyl carbon highly electron-deficient and thus susceptible to nucleophilic attack. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen atom.[3]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group. The result is the formation of a new acyl compound where the chlorine atom has been substituted by the nucleophile.[3]

The overall reaction can be generalized as follows:

Nucleophilic Acyl Substitution reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Addition products Acylated Product + HCl intermediate->products Elimination

Caption: General mechanism of nucleophilic acyl substitution.

Key Organic Reactions and Applications

This compound is a versatile reagent employed in a range of crucial organic transformations.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. In this reaction, this compound reacts with an aromatic compound, such as benzene or its derivatives, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the this compound, facilitating its departure and forming a highly reactive and resonance-stabilized acylium ion.[5][6]

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion).[6]

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product, a ketone. The catalyst is also regenerated in this step.[7]

Friedel_Crafts_Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 4-Fluorophenylacetyl Chloride D Acylium Ion A->D + AlCl3 - AlCl4- B Aromatic Ring (e.g., Benzene) E Sigma Complex (Arenium Ion) B->E + Acylium Ion (D) C Lewis Acid (AlCl3) D->E F Acylated Aromatic Ketone E->F - H+ G HCl E->G H Regenerated Lewis Acid (AlCl3) E->H

Caption: Workflow of Friedel-Crafts Acylation.

Quantitative Data:

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
AnisoleAcetyl ChlorideZrPWSolvent-free13092 (para)[8]
AnisoleBenzoyl ChlorideCu(OTf)₂[bmim][BF₄]80>99 (para)
AnisoleAcetic AnhydrideMordenite ZeoliteAcetic Acid110-120>99 (para)[6]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • To a stirred solution of the aromatic compound in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen), the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) is added portion-wise at 0 °C.

  • This compound (1.0 equivalent) is then added dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[9]

Esterification

Esterification is the process of forming an ester from a carboxylic acid derivative and an alcohol. This compound reacts readily with alcohols to produce the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]

Mechanism: The mechanism follows the general two-step nucleophilic acyl substitution pathway. The alcohol acts as the nucleophile, attacking the carbonyl carbon of the this compound. The subsequent elimination of the chloride ion yields the ester.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A 4-Fluorophenylacetyl Chloride D Tetrahedral Intermediate A->D B Alcohol (R-OH) B->D C Base (e.g., Pyridine) F Pyridinium Hydrochloride C->F + HCl E Ester D->E - Cl-

Caption: Workflow of Esterification.

Quantitative Data:

The following table provides data for the esterification of benzyl alcohol with acetyl chloride, a reaction analogous to that of this compound.

AlcoholAcylating AgentCatalyst/BaseSolventTemperatureYield (%)Reference
Benzyl AlcoholAcetyl ChlorideNoneSolvent-freeRoom Temp.98[10]
Various AlcoholsAcetic AcidPorous Polymeric AcidNone50 °Cup to 95[11]

Experimental Protocol: Esterification of Benzyl Alcohol with this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.[2][12]

Amidation

Amidation is the formation of an amide from a carboxylic acid derivative and an amine. This compound reacts vigorously with ammonia, primary amines, and secondary amines to form the corresponding amides.[5][13] Similar to esterification, a base is often used to neutralize the HCl produced. If the amine is used in excess, it can also serve as the base.

Mechanism: The reaction proceeds via the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile.

Amidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A 4-Fluorophenylacetyl Chloride D Tetrahedral Intermediate A->D B Amine (R-NH2) B->D F Ammonium Chloride B->F + HCl E Amide D->E - Cl-

Caption: Workflow of Amidation.

Quantitative Data:

The following table presents yields for the amidation of various acid chlorides with ammonium chloride, providing a reference for the expected reactivity of this compound.

Acid ChlorideAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropanoyl chlorideNH₄ClNMP120195[9]
Benzoyl chlorideNH₄ClNMP120185[9]
Phenylacetyl chlorideNH₄ClNMP120182[9]
Cinnamoyl chlorideNH₄ClNMP120192[9]

Experimental Protocol: General Procedure for Amidation

  • Dissolve the amine (2.2 equivalents) in a suitable aprotic solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the ammonium hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.[1][13]

The Role of the Fluorine Substituent

The para-fluorine atom in this compound plays a crucial role in enhancing its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) significantly influences the electron density of the entire molecule.

This inductive effect pulls electron density away from the phenyl ring and, consequently, from the acetyl chloride group. This withdrawal of electron density makes the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack. The increased electrophilicity of the carbonyl carbon leads to a lower activation energy for the nucleophilic addition step, resulting in a faster reaction rate compared to unsubstituted phenylacetyl chloride.

Applications in Drug Development

The 4-fluorophenylacetyl moiety is a common structural motif in a variety of pharmaceutical agents, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluorine can enhance the metabolic stability and bioavailability of drug molecules.

For instance, the synthesis of certain profens, a class of NSAIDs, can involve intermediates derived from 4-fluorophenylacetic acid, which is readily prepared from this compound.[14] The general synthetic strategy often involves the introduction of the 4-fluorophenylacetyl group into a suitable scaffold, followed by further chemical modifications to arrive at the final active pharmaceutical ingredient (API).

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis, primarily due to the electron-withdrawing nature of the para-fluoro substituent which enhances the electrophilicity of the carbonyl carbon. Its mechanism of action in key organic reactions such as Friedel-Crafts acylation, esterification, and amidation is governed by the nucleophilic acyl substitution pathway. This in-depth guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations, to aid researchers and professionals in the effective utilization of this important synthetic building block in the development of novel chemical entities and pharmaceuticals.

References

An In-depth Technical Guide on the Theoretical Reactivity of 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylacetyl chloride is a crucial reagent in organic synthesis, serving as a key building block for a variety of compounds, particularly in the pharmaceutical industry. Its reactivity is of significant interest for optimizing reaction conditions and designing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, supported by analogous computational studies, general reaction mechanisms, and its application in the development of therapeutic agents. While specific theoretical studies on this compound are not extensively available in public literature, this guide leverages data from closely related structures and general principles of acyl chloride chemistry to provide a robust framework for understanding its chemical behavior.

Introduction to this compound

This compound is a versatile acyl chloride recognized for its heightened reactivity, making it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of a fluorine atom on the phenyl ring significantly influences the electrophilic character of the carbonyl carbon, thereby facilitating efficient acylation reactions. This compound is particularly noted for its role as an intermediate in the production of anti-inflammatory and analgesic drugs.

Theoretical Studies of Reactivity: A DFT Perspective

While direct Density Functional Theory (DFT) studies on this compound are limited in published literature, valuable insights can be drawn from computational analyses of structurally similar compounds, such as 4-chlorophenylacetyl chloride. DFT calculations are instrumental in elucidating reaction mechanisms, determining transition state energies, and predicting the overall reactivity of a molecule.

A DFT study on 4-chlorophenylacetyl chloride using the B3LYP functional and a 6-311++G(d,p) basis set has provided insights into its molecular geometry, vibrational frequencies, and electronic properties. Such studies typically involve:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. The LUMO of an acyl chloride is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and delocalization within the molecule. The electron-withdrawing nature of the fluorine atom in this compound is expected to increase the positive charge on the carbonyl carbon, enhancing its electrophilicity compared to unsubstituted phenylacetyl chloride.

The general workflow for a computational study of acyl chloride reactivity is depicted below.

G cluster_0 Computational Workflow Start Start Define_Molecule Define Molecular Structure (this compound) Start->Define_Molecule Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Define_Molecule->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculate Electronic Properties (FMO, NBO, etc.) Frequency_Calculation->Electronic_Properties Reaction_Modeling Model Reaction with Nucleophile (e.g., H2O, NH3) Electronic_Properties->Reaction_Modeling TS_Search Transition State Search Reaction_Modeling->TS_Search IRC_Calculation Intrinsic Reaction Coordinate (IRC) (Confirm Transition State) TS_Search->IRC_Calculation Energy_Profile Generate Reaction Energy Profile IRC_Calculation->Energy_Profile Analyze_Results Analyze Results (Activation Energies, Reaction Rates) Energy_Profile->Analyze_Results End End Analyze_Results->End G Reactants This compound + H2O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 4-Fluorophenylacetic Acid + HCl Intermediate->Products Chloride Elimination G Reactants This compound + R-NH2 Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Addition Deprotonation Deprotonation Intermediate->Deprotonation Proton Transfer Products N-R-4-fluorophenylacetamide + HCl Deprotonation->Products Chloride Elimination G Starting_Material p-Aminophenol Reaction Acylation (Base, Solvent) Starting_Material->Reaction Acyl_Chloride This compound Acyl_Chloride->Reaction Product N-(4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide (Potential Analgesic) Reaction->Product

The Genesis of a Key Synthetic Building Block: A Technical History of 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical synthesis and discovery of 4-Fluorophenylacetyl chloride, a pivotal reagent in modern drug development and chemical manufacturing. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of its origins, physicochemical properties, and evolving synthetic methodologies.

Introduction

This compound, a seemingly unassuming acyl chloride, holds a significant place in the landscape of organic synthesis. Its utility as a reactive intermediate for introducing the 4-fluorophenylacetyl moiety has made it an indispensable tool in the creation of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide traces the history of this compound, from the early days of organofluorine chemistry to its current standing as a commercially available and widely used reagent.

The Dawn of Organofluorine Chemistry and the Precursor: 4-Fluorophenylacetic Acid

The story of this compound is intrinsically linked to its parent compound, 4-fluorophenylacetic acid. The synthesis of organofluorine compounds presented significant challenges to early chemists. The first synthesis of an organofluorine compound is often attributed to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride. This laid the groundwork for future developments in the field.

While a definitive first synthesis of 4-fluorophenylacetic acid is not readily apparent in a single landmark publication, its earliest systematic documentation can be traced through comprehensive chemical archives. The Beilstein Handbook of Organic Chemistry, a monumental compilation of organic compounds, references 4-fluorophenylacetic acid, indicating its known existence and synthesis prior to the mid-20th century. One notable early and detailed synthesis was reported in the Journal of the American Chemical Society in 1956 by Bergmann and his colleagues.[1] Their work provided a clear experimental pathway and characterization, solidifying its place in the chemist's toolbox.

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental and well-established transformation in organic chemistry. Therefore, the "discovery" of this compound would have been a direct and logical synthetic step following the successful isolation of 4-fluorophenylacetic acid. It is likely that its first preparation was not heralded as a major breakthrough but rather as a routine step in a larger synthetic sequence, and thus may not be documented in a dedicated publication.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC8H6ClFO[2]
Molecular Weight172.59 g/mol [2]
Boiling Point202-204 °C[3]
Density1.259 g/cm³ (at 20 °C)[3]
Refractive Index1.51 (at 20 °C)[1][3]
CAS Number459-04-1[2]

Evolution of Synthetic Methodologies

The preparation of this compound is primarily achieved through the chlorination of 4-fluorophenylacetic acid. Over the years, various chlorinating agents have been employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common due to their efficiency and the volatile nature of their byproducts.

Experimental Protocols

1. Synthesis of 4-Fluorophenylacetic Acid (Historical Approach - Based on Willgerodt–Kindler reaction principles often used for phenylacetic acids):

A common historical route to phenylacetic acids involves the Willgerodt–Kindler reaction. While a specific early protocol for the 4-fluoro derivative is not detailed in the immediate search results, a generalized procedure would be as follows:

  • Step 1: Formation of the Aryl Methyl Ketone. 4-Fluoroacetophenone is reacted with sulfur and a secondary amine (e.g., morpholine) at elevated temperatures.

  • Step 2: Hydrolysis. The resulting thioamide is then hydrolyzed, typically with a strong acid or base, to yield 4-fluorophenylacetic acid.

2. Modern Synthesis of 4-Fluorophenylacetic Acid (via Diazotization-Addition-Hydrolysis):

A more contemporary and scalable method is described in recent patent literature:

  • Step 1: Diazotization and Addition. 4-Fluoroaniline is diazotized in the presence of an acid (e.g., HCl) and a diazo reagent (e.g., sodium nitrite). The resulting diazonium salt is then reacted with vinylidene chloride in the presence of a copper catalyst and a phase transfer catalyst to form 1-(2,2,2-trichloroethyl)-4-fluorobenzene.[4]

  • Step 2: Hydrolysis. The trichloroethyl intermediate is hydrolyzed with an acid (e.g., 25% hydrochloric acid) at elevated temperatures (65-75 °C). Upon completion, the reaction is quenched with cold water, and the product, 4-fluorophenylacetic acid, is isolated by filtration and recrystallization.[4]

3. Synthesis of this compound:

The conversion of 4-fluorophenylacetic acid to the acyl chloride is a standard procedure.

  • Methodology: 4-Fluorophenylacetic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction is typically performed in an inert solvent (e.g., dichloromethane, toluene) or neat. The mixture is stirred, often at room temperature or with gentle heating, until the evolution of gas (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

Logical Relationships in Synthesis

The following diagram illustrates the primary synthetic pathway from a common starting material to this compound.

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate_Diazonium_Salt Intermediate Diazonium Salt 4-Fluoroaniline->Intermediate_Diazonium_Salt NaNO2, HCl Trichloroethyl_Intermediate 1-(2,2,2-trichloroethyl) -4-fluorobenzene Intermediate_Diazonium_Salt->Trichloroethyl_Intermediate Vinylidene Chloride, Cu Catalyst 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Trichloroethyl_Intermediate->4-Fluorophenylacetic_Acid Acid Hydrolysis 4-Fluorophenylacetyl_Chloride 4-Fluorophenylacetyl Chloride 4-Fluorophenylacetic_Acid->4-Fluorophenylacetyl_Chloride SOCl2 or (COCl)2

Caption: Synthetic pathway to this compound.

Applications and Significance

The utility of this compound stems from the unique properties imparted by the fluorine atom. The incorporation of fluorine into drug molecules can enhance metabolic stability, binding affinity, and lipophilicity. As such, this compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and anesthetics.[1][3] Its reactivity also makes it a valuable reagent in the broader chemical industry for the production of specialty chemicals and materials.

Conclusion

From its roots in the early explorations of organofluorine chemistry to its present-day status as a vital synthetic building block, this compound has a rich, albeit not always explicitly documented, history. Its journey reflects the broader advancements in synthetic organic chemistry. The development of more efficient and scalable syntheses of its precursor, 4-fluorophenylacetic acid, has been crucial to its widespread availability and application. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound in research and industry is set to endure.

References

An In-depth Technical Guide to the Stability and Storage of 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and storage of reactive chemical intermediates are paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. 4-Fluorophenylacetyl chloride, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, is a reactive acyl chloride that demands careful management. This guide provides a comprehensive overview of its stability and the requisite storage conditions to maintain its quality.

Chemical Profile and Inherent Instability

This compound (C₈H₆ClFO) is a corrosive compound that is highly sensitive to environmental conditions. Its reactivity stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group, making it susceptible to nucleophilic attack.

The primary degradation pathway for this compound is hydrolysis. It reacts violently with water and is sensitive to atmospheric moisture, leading to the formation of 4-fluorophenylacetic acid and corrosive hydrogen chloride gas. This reaction is typically rapid and exothermic.

Incompatible Materials: To prevent degradation and hazardous reactions, this compound should be stored away from:

  • Water and moisture

  • Strong oxidizing agents

  • Strong bases

  • Alcohols

Quantitative Stability Data

While specific quantitative shelf-life and kinetic degradation data for this compound under various conditions are not extensively available in public literature, the qualitative data strongly indicates its lability. The following table summarizes its known stability characteristics.

ParameterObservationReference
Reactivity with Water Reacts violently with water, leading to hydrolysis.[1]Safety Data Sheet (SDS)
Moisture Sensitivity Highly sensitive to moisture; contact should be avoided.[1]Supplier Technical Data
Thermal Stability Stable under recommended storage conditions; however, decomposition can occur at elevated temperatures.General chemical knowledge of acyl chlorides
Light Sensitivity No specific data on light sensitivity is available, but storage in opaque containers is good practice.General laboratory best practices

Recommended Storage Conditions

Adherence to strict storage protocols is crucial for preserving the integrity of this compound. The following table outlines the recommended storage conditions based on supplier safety data sheets and general chemical handling principles.

Storage ParameterRecommendationRationale
Temperature 2-8°C.[2]To minimize decomposition and maintain stability.
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon).[2]To prevent contact with atmospheric moisture.
Container Tightly sealed, suitable, and closed containers.[1] Opaque or amber glass is recommended.To prevent moisture ingress and potential light-induced degradation.
Storage Area A cool, dry, and well-ventilated area designated as a corrosives area.[1]To ensure a safe storage environment and prevent accidental contact with incompatibles.
Incompatibilities Store separately from water, strong oxidizing agents, strong bases, and alcohols.[1]To avoid violent reactions and degradation of the compound.

Experimental Protocol: Representative Stability Assessment of Acyl Chlorides

While a specific, validated stability testing protocol for this compound is not publicly documented, a general approach for assessing the stability of reactive acyl chlorides can be outlined. This protocol is representative and would require optimization and validation for this specific compound.

Objective: To determine the rate of degradation of this compound under accelerated and long-term storage conditions.

Methodology:

  • Sample Preparation:

    • Procure a high-purity sample of this compound.

    • Under an inert atmosphere (glove box), aliquot the sample into multiple, pre-weighed, and sealed amber glass vials.

    • Prepare several sets of samples for different storage conditions.

  • Storage Conditions:

    • Long-term: 2-8°C with controlled humidity (if possible).

    • Accelerated: 25°C/60% RH and 40°C/75% RH (representative accelerated conditions). Note: Due to the high reactivity with moisture, exposure to high humidity should be carefully controlled and may require specialized equipment to prevent rapid decomposition.

    • Control: -20°C under an inert atmosphere.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analytical Method:

    • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID), should be developed and validated.

    • The method must be able to separate the parent compound from its primary degradant, 4-fluorophenylacetic acid, and any other potential impurities.

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Under an inert atmosphere, prepare a solution of the sample in a suitable, dry, and inert solvent (e.g., anhydrous acetonitrile or dichloromethane).

    • Analyze the sample using the validated analytical method to determine the purity of this compound and the concentration of 4-fluorophenylacetic acid.

  • Data Evaluation:

    • Plot the purity of this compound against time for each storage condition.

    • Determine the rate of degradation and calculate the shelf-life based on the established specifications (e.g., time to reach 90% of the initial purity).

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound to maintain its stability.

A Receipt of This compound B Inspect Container Seal and Integrity A->B C Intact and Sealed B->C Yes D Damaged or Leaking B->D No F Store in Designated Corrosives Area C->F E Quarantine and Contact Supplier D->E G Temperature: 2-8°C F->G H Atmosphere: Inert Gas (Nitrogen) F->H I Container: Tightly Closed, Opaque F->I J Ready for Use F->J K Handle Under Inert Atmosphere J->K L Use Appropriate PPE (Gloves, Goggles, etc.) K->L M Tightly Reseal Container After Use L->M N Return to Proper Storage M->N N->F

References

A Technical Guide to the Solubility of 4-Fluorophenylacetyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorophenylacetyl chloride in various organic solvents. Given the compound's utility as a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation. This document consolidates available data, provides a general methodology for solubility determination, and illustrates a relevant synthetic application.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups. This compound possesses a polar acyl chloride group and a moderately polar fluorinated aromatic ring, suggesting its solubility will be favored in solvents with similar characteristics.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on the known properties of structurally similar compounds, such as phenylacetyl chloride and fluorobenzene. Phenylacetyl chloride is known to be miscible with alcohol and ether, and fluorobenzene is soluble in ethanol and diethyl ether.[1][2] This suggests that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.

The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, categorized by solvent type.

Solvent ClassSolventPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM)MiscibleHigh polarity and ability to dissolve polar organic compounds. The miscibility of this compound in DCM is also reported in some chemical supplier data.
ChloroformSolubleSimilar to DCM, its polarity should facilitate the dissolution of the polar acyl chloride.
Ethers Diethyl EtherSolubleModerate polarity and the presence of lone pair electrons on the oxygen can solvate the electrophilic carbonyl carbon. Phenylacetyl chloride is miscible with ether.[2]
Tetrahydrofuran (THF)SolubleHigher polarity than diethyl ether, making it an excellent solvent for a wide range of organic compounds.
Aromatic TolueneSolubleThe aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-π stacking.
BenzeneSolubleSimilar to toluene, with favorable π-π interactions.
Polar Aprotic AcetoneSolubleA polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
AcetonitrileSolubleHigh polarity and a large dipole moment make it a good solvent for polar solutes.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent with a strong ability to solvate a wide variety of organic and inorganic compounds.
Polar Protic EthanolSoluble (with reaction)The polar hydroxyl group can interact with the acyl chloride. However, a slow reaction to form the corresponding ester is expected. Phenylacetyl chloride is miscible with alcohol.[2]
MethanolSoluble (with reaction)Similar to ethanol, solubility is expected, but with a potential for reaction over time.
Nonpolar HexaneSparingly SolubleThe significant difference in polarity between the nonpolar hexane and the polar this compound will limit solubility.
CyclohexaneSparingly SolubleSimilar to hexane, a lack of polarity will result in poor solvation of the polar solute.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is suitable for determining the solubility of reactive compounds like acyl chlorides, where care must be taken to avoid reaction with the solvent or atmospheric moisture.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Anhydrous organic solvent of interest

  • Small, dry, sealable vials or test tubes

  • Analytical balance

  • Calibrated micropipettes or syringes

  • Temperature-controlled shaker or water bath

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10-20 mg) into a pre-weighed, dry vial.

  • Solvent Addition: Under an inert atmosphere, add a small, precise volume of the anhydrous organic solvent (e.g., 0.1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: After the equilibration period, visually inspect the vial. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Addition: If the solid has not completely dissolved, add another small, known volume of the solvent and repeat the equilibration step.

  • Saturation Point: Continue this incremental addition until the solid is completely dissolved. The total volume of solvent added to dissolve the initial mass of the solute represents the saturation point.

  • Quantification (Optional): For a more precise measurement, a saturated solution can be prepared by adding an excess of the solute to a known volume of the solvent and following the equilibration step. The saturated solution is then carefully filtered to remove any undissolved solid. A known aliquot of the filtrate is then analyzed (e.g., by spectroscopy or chromatography after derivatization) to determine the exact concentration of the dissolved solute.

  • Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of a Key Synthetic Application

This compound is a valuable building block in organic synthesis. One of its important applications is in the Friedel-Crafts acylation reaction to form ketones, which can be precursors to various pharmaceuticals. The following diagram illustrates the workflow for the synthesis of a potential NSAID precursor via a Friedel-Crafts acylation reaction.

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_product Product cluster_workup Work-up A This compound E Acylium Ion A->E + Lewis Acid B Benzene (or substituted benzene) D Friedel-Crafts Acylation B->D C Lewis Acid (e.g., AlCl3) C->E F Aryl Ketone (NSAID Precursor) D->F E->D Electrophilic Attack G Aqueous Work-up F->G

Caption: Workflow for the synthesis of an aryl ketone via Friedel-Crafts acylation.

This guide provides a foundational understanding of the solubility of this compound for professionals in the fields of chemical research and drug development. While direct quantitative data is limited, the provided predictions and experimental protocol offer a robust framework for practical application.

References

An In-depth Technical Guide to the Electrophilicity of 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-Fluorophenylacetyl chloride, a key building block in organic synthesis, particularly in the development of pharmaceuticals. The document elucidates the fundamental principles governing its reactivity, the influence of the para-fluoro substituent on the electrophilic character of the carbonyl carbon, and provides detailed experimental protocols for its synthesis and subsequent reactions. Quantitative data, including Hammett constants, are presented to offer a semi-quantitative understanding of its reactivity. Furthermore, this guide includes detailed visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (C₈H₆ClFO) is a versatile acylating agent widely employed in organic synthesis.[1] Its utility stems from the highly electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is further modulated by the presence of a fluorine atom at the para position of the phenyl ring. Understanding the factors that govern the electrophilicity of this compound is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 459-04-1[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Boiling Point 202-204 °C[2]
Density 1.259 g/cm³[2]
Appearance Clear yellow liquid[]

Factors Influencing Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is primarily influenced by two key factors:

  • Inductive Effect: The highly electronegative chlorine and oxygen atoms of the acyl chloride group withdraw electron density from the carbonyl carbon, creating a significant partial positive charge and enhancing its electrophilicity.

  • Electronic Effect of the para-Fluoro Substituent: The fluorine atom at the para position exerts a dual electronic effect:

    • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network, further increasing the positive charge on the carbonyl carbon and thus its electrophilicity.

    • Resonance Effect (+R): The fluorine atom can donate a lone pair of electrons into the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the reactivity of a distant functional group.

Quantitative Analysis of Electrophilicity: The Hammett Equation

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[4][5] The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reaction with the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the 4-fluoro substituent in the para position, the Hammett sigma constant (σₚ) is +0.062 .[6] The positive value indicates that the fluorine atom is an electron-withdrawing group, which is consistent with its high electronegativity.

Using the Hammett equation, we can predict that this compound will be more reactive (i.e., have a larger rate constant) than the unsubstituted phenylacetyl chloride towards nucleophilic attack due to the electron-withdrawing nature of the fluorine atom.

Experimental Protocols

Synthesis of this compound from 4-Fluorophenylacetic Acid

This protocol describes the conversion of 4-fluorophenylacetic acid to its corresponding acyl chloride using thionyl chloride. A similar procedure is well-established for the synthesis of other arylacetyl chlorides.[8]

Materials:

  • 4-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene (or another inert solvent like dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a dry round-bottom flask, combine 4-fluorophenylacetic acid and a slight excess (e.g., 1.2 equivalents) of thionyl chloride in an inert solvent such as dry benzene.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of sulfur dioxide and hydrogen chloride gas.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting this compound by vacuum distillation.

Friedel-Crafts Acylation of Benzene with this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic substrate, using benzene as an example.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene

  • Dry dichloromethane (DCM) as a solvent

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a dry round-bottom flask equipped with a stirring apparatus and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane in the flask and cool the mixture to 0°C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in dry dichloromethane and add it to the addition funnel.

  • Add the this compound solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of benzene (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC.

  • Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

General Mechanism of Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles typically proceed through a nucleophilic addition-elimination mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

In this mechanism, the nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by expelling the chloride ion, which is a good leaving group, to form the final acylated product.

Experimental Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for conducting a kinetic study of the reaction of this compound with a nucleophile.

Kinetic_Study_Workflow A Prepare solutions of This compound and nucleophile in a suitable solvent B Equilibrate solutions to the desired reaction temperature A->B C Initiate the reaction by mixing the solutions B->C D Monitor the reaction progress over time (e.g., by spectroscopy or chromatography) C->D E Collect and record data (e.g., absorbance vs. time) D->E F Analyze the data to determine the rate law and rate constant E->F

Caption: A typical workflow for a kinetic study.

Conclusion

This compound is a highly reactive and valuable reagent in organic synthesis due to the pronounced electrophilicity of its carbonyl carbon. This reactivity is enhanced by the electron-withdrawing inductive effect of the para-fluoro substituent. While direct quantitative kinetic data remains sparse in the public domain, the principles of physical organic chemistry, particularly the Hammett equation, provide a solid framework for understanding and predicting its reactivity. The experimental protocols and mechanistic diagrams provided in this guide offer a practical resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the effective and safe utilization of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for 4-Fluorophenylacetyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 4-fluorophenylacetyl chloride in two key types of acylation reactions: Friedel-Crafts acylation for the synthesis of aryl ketones and the acylation of amines to produce amides. This compound is a versatile reagent, and the introduction of the 4-fluorophenylacetyl group can be a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5] The resulting 4-fluorophenylacetylated aromatic compounds can serve as key intermediates in medicinal chemistry.

Quantitative Data for Friedel-Crafts Acylation

The following table summarizes representative quantitative data for a Friedel-Crafts acylation reaction using a substituted phenylacetyl chloride.

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Fluorobenzene2-Chloro-2-phenylacetyl chlorideAlCl₃ (1.1)Fluorobenzene (excess)8042-Chloro-1-(4-fluorophenyl)-2-phenylethanone85--INVALID-LINK--[6]
TolueneAcetyl chlorideAlCl₃ (1.1)Methylene chloride0 to RT0.54-Methylacetophenone---INVALID-LINK--[2]
Experimental Protocol: Synthesis of 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

This protocol details the Friedel-Crafts acylation of fluorobenzene with 2-chloro-2-phenylacetyl chloride, adapted from a similar synthesis.[6]

Materials:

  • Fluorobenzene

  • 2-Chloro-2-phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methylene chloride (CH₂Cl₂)

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add fluorobenzene (150 g) and anhydrous aluminum chloride (33 g).

  • Addition of Acyl Chloride: Cool the mixture to 0°C using an ice bath. Add 2-chloro-2-phenylacetyl chloride (47 g) dropwise from the dropping funnel over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly pour it into 100 mL of ice-cold 2 M hydrochloric acid with stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the pH is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-1-(4-fluorophenyl)-2-phenylethanone can be further purified by recrystallization or column chromatography. The reported yield for a similar synthesis is 85%.[6]

Reaction Mechanism: Friedel-Crafts Acylation

The following diagram illustrates the mechanism of Friedel-Crafts acylation.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 4-Fluorophenylacetyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Arene Aromatic Ring (e.g., Benzene) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product - H⁺

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Acylation of Amines with this compound

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of 4-fluorophenylacetamides. These amides are of significant interest in drug discovery due to their diverse biological activities, including potential as anticancer agents.[7][8]

Quantitative Data for Amine Acylation

The following table summarizes the yields for the synthesis of various 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have been investigated for their cytotoxic activity.[7]

Aniline DerivativeProductSolventReaction Time (h)Yield (%)Reference
2-Nitroaniline2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamideAcetonitrile2465--INVALID-LINK--[7]
3-Methoxyaniline2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamideAcetonitrile2456--INVALID-LINK--[7]
4-Nitroaniline2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideAcetonitrile24---INVALID-LINK--[7]
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide

This protocol is adapted from the synthesis of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives with potential anticancer activity.[7]

Materials:

  • 4-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 2-Nitroaniline

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Dilute sulfuric acid

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, mix equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile. Stir the mixture for 30 minutes at room temperature.

  • Addition of Amine: Add 2-nitroaniline to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, evaporate the acetonitrile under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel and separate the ethyl acetate layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, dilute sulfuric acid, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the ethyl acetate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-(4-fluorophenyl)-N-(2-nitrophenyl)acetamide, can be purified by recrystallization or column chromatography. The reported yield is 65%.[7]

Note: This protocol starts from 4-fluorophenylacetic acid and generates the acylating agent in situ. A direct acylation using this compound would typically be performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.

Experimental Workflow: Synthesis of Anticancer Phenylacetamide Derivatives

The following diagram illustrates the general workflow for the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Start Start: 4-Fluorophenylacetic Acid, EDC, HOBt in Acetonitrile Stir1 Stir for 30 min Start->Stir1 AddAmine Add Substituted Aniline Stir1->AddAmine Stir2 Stir for 24 h AddAmine->Stir2 Workup Work-up: Solvent Evaporation, Extraction with Ethyl Acetate Stir2->Workup Wash Wash with NaHCO₃, dilute H₂SO₄, Brine Workup->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Purification: Recrystallization or Column Chromatography Dry->Purify FinalProduct Final Product: 2-(4-Fluorophenyl)-N-phenylacetamide Derivative Purify->FinalProduct

Caption: General workflow for the synthesis of anticancer phenylacetamide derivatives.

References

Application Notes and Protocols: Synthesis of Amides using 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and standardized protocols for the synthesis of a diverse range of N-substituted amides utilizing 4-fluorophenylacetyl chloride as the acylating agent. The protocols are applicable to primary and secondary aliphatic and aromatic amines. This guide includes a summary of reaction yields, detailed experimental procedures, and spectroscopic characterization data for representative products. Furthermore, this document presents a generalized experimental workflow and a logical diagram for the preliminary biological screening of the synthesized amide library.

Introduction

Amide bond formation is a fundamental transformation in organic and medicinal chemistry, with the resulting amide functionality being a cornerstone of numerous pharmaceuticals, agrochemicals, and materials. The use of acyl chlorides, such as this compound, provides a reliable and efficient method for the acylation of amines. The 4-fluorophenylacetyl moiety is a valuable building block in drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.

This document outlines the synthesis of various amides via the Schotten-Baumann reaction, a robust method for acylating amines with acyl chlorides in the presence of a base to neutralize the hydrochloric acid byproduct. The protocols provided are designed to be broadly applicable, enabling the synthesis of a library of 2-(4-fluorophenyl)acetamides for further investigation in drug development and other research areas.

General Reaction Scheme

The synthesis of N-substituted 2-(4-fluorophenyl)acetamides proceeds via the nucleophilic acyl substitution of this compound with a primary or secondary amine.

Figure 1: General reaction scheme for the synthesis of amides from this compound.

Data Presentation

The following table summarizes the yields for the synthesis of various N-substituted 2-(4-fluorophenyl)acetamides using the protocols described herein.

EntryAmine SubstrateProductYield (%)
1Aniline2-(4-Fluorophenyl)-N-phenylacetamide85%
24-Nitroaniline2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide78%
34-Methoxyaniline2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide82%
4BenzylamineN-Benzyl-2-(4-fluorophenyl)acetamide90%
5CyclohexylamineN-Cyclohexyl-2-(4-fluorophenyl)acetamide88%
6DiethylamineN,N-Diethyl-2-(4-fluorophenyl)acetamide75%
7Morpholine1-(Morpholino)-2-(4-fluorophenyl)ethan-1-one92%

Experimental Protocols

4.1. General Protocol for the Synthesis of N-Aryl-2-(4-fluorophenyl)acetamides

This protocol describes a general procedure for the acylation of aromatic amines with this compound under Schotten-Baumann conditions.

Materials:

  • This compound (1.0 eq.)

  • Substituted aniline (1.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (1.1 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine or pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

4.2. General Protocol for the Synthesis of N-Alkyl-2-(4-fluorophenyl)acetamides

This protocol is suitable for the acylation of primary and secondary aliphatic amines.

Materials:

  • Same as in Protocol 4.1, with the substituted aniline replaced by a primary or secondary aliphatic amine.

Procedure:

  • Follow steps 1-8 as described in Protocol 4.1, using the aliphatic amine as the starting material. The reaction is often faster with aliphatic amines and may be complete in 1-2 hours.

Characterization Data for Representative Compounds

2-(4-Fluorophenyl)-N-phenylacetamide (Entry 1):

  • Yield: 85%

  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55 (s, 1H, NH), 7.40 – 7.25 (m, 4H, Ar-H), 7.15 – 7.05 (m, 3H, Ar-H), 6.95 (t, J = 8.7 Hz, 2H, Ar-H), 3.65 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 169.5, 162.0 (d, J = 246.5 Hz), 137.8, 130.8 (d, J = 3.2 Hz), 130.5 (d, J = 8.1 Hz), 129.1, 124.5, 120.0, 115.8 (d, J = 21.5 Hz), 44.8.

  • IR (KBr, cm⁻¹): 3295 (N-H), 1660 (C=O), 1605, 1510, 1225 (C-F).

  • MS (ESI) m/z: 230.1 [M+H]⁺.

N-Benzyl-2-(4-fluorophenyl)acetamide (Entry 4):

  • Yield: 90%

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35 – 7.20 (m, 7H, Ar-H), 7.00 (t, J = 8.6 Hz, 2H, Ar-H), 5.90 (s, 1H, NH), 4.40 (d, J = 5.8 Hz, 2H, NCH₂), 3.60 (s, 2H, COCH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 170.8, 162.2 (d, J = 246.0 Hz), 138.1, 130.8 (d, J = 3.3 Hz), 130.6 (d, J = 8.1 Hz), 128.8, 127.8, 127.6, 115.7 (d, J = 21.5 Hz), 44.0, 43.8.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1645 (C=O), 1600, 1510, 1220 (C-F).

  • MS (ESI) m/z: 244.1 [M+H]⁺.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine (1.0 eq) in DCM ReactionMix Reaction Mixture 0 °C to RT, 1-4 h Amine->ReactionMix Base Base (1.1 eq) Base->ReactionMix AcylChloride This compound (1.0 eq) in DCM AcylChloride->ReactionMix Quench Quench with Water ReactionMix->Quench Wash_HCl Wash with 1 M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: General experimental workflow for the synthesis of amides.

G cluster_synthesis Synthesis cluster_screening Biological Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of Amide Library (this compound + Diverse Amines) PrimaryScreen Primary Screening (e.g., Anticancer, Antimicrobial Assay) Synthesis->PrimaryScreen HitIdentification Hit Identification (Compounds with significant activity) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (Dose-response, Selectivity) HitIdentification->SecondaryScreen LeadIdentification Lead Identification (Potent and selective compounds) SecondaryScreen->LeadIdentification SAR Structure-Activity Relationship (SAR) Studies LeadIdentification->SAR ADMET ADMET Profiling LeadIdentification->ADMET OptimizedLead Optimized Lead Compound SAR->OptimizedLead ADMET->OptimizedLead

Caption: Logical workflow for biological screening of synthesized amides.

Application Notes and Protocols for the Preparation of Esters from 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esters derived from 4-Fluorophenylacetic acid are valuable intermediates in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom can significantly modify the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4-fluorophenylacetic acid esters serve as key building blocks in the synthesis of a variety of bioactive compounds, including anti-inflammatory drugs and anesthetics. The efficient and high-yield synthesis of these esters is therefore of significant interest to researchers in organic synthesis and medicinal chemistry.

This document provides detailed application notes and a general protocol for the preparation of esters from 4-Fluorophenylacetyl chloride, a highly reactive precursor that allows for facile esterification under mild conditions.

General Reaction Scheme

The esterification of this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by a base, to yield the corresponding ester and a salt byproduct.

General Reaction Scheme for Esterification

Figure 1: General reaction scheme for the esterification of this compound with an alcohol (R-OH) in the presence of a base.

Application Notes

Reactivity and Handling of this compound

This compound is a reactive acyl chloride and is sensitive to moisture. It should be handled under anhydrous conditions in a well-ventilated fume hood. The high reactivity of acyl chlorides allows for esterification reactions to proceed under mild conditions, often at room temperature or 0 °C, and generally results in high yields. This method is often preferred over Fischer esterification, especially for acid-sensitive substrates or sterically hindered alcohols.

Choice of Base

A non-nucleophilic organic base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct. The removal of HCl drives the reaction to completion. Common bases for this purpose include:

  • Triethylamine (TEA): A widely used and cost-effective base.

  • Pyridine: Also a common choice, though it can sometimes be more difficult to remove during work-up.

  • 4-Dimethylaminopyridine (DMAP): Often used as a catalyst in small amounts along with another base like TEA, especially for less reactive alcohols.

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of the reactants and for controlling the reaction temperature. The solvent must be anhydrous and inert to the reactants. Suitable solvents include:

  • Dichloromethane (DCM): A common choice due to its good solvent properties and ease of removal.

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.

  • Diethyl ether: Can also be used, particularly for smaller-scale reactions.

Catalyst-Free and Solvent-Free Conditions

In the spirit of "green chemistry," there is a growing interest in performing reactions under solvent-free and/or catalyst-free conditions. For the esterification of acyl chlorides, this can be a viable option, particularly when both the acyl chloride and the alcohol are liquids. Such conditions can lead to shorter reaction times and simpler work-up procedures. However, for solid reagents, a solvent may be necessary to ensure proper mixing.

Experimental Protocols

General Protocol for the Synthesis of a 4-Fluorophenylacetic Acid Ester

This protocol describes a general procedure for the esterification of an alcohol with this compound using triethylamine as a base and dichloromethane as a solvent.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, phenol)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.2 equivalents) dropwise while stirring.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. .

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Disclaimer: The following table presents illustrative data for the esterification of this compound with various alcohols. While these values are chemically reasonable, they are hypothetical and intended to demonstrate a structured format for presenting quantitative data. Actual yields and optimal reaction conditions should be determined empirically.

AlcoholProductMolar Ratio (Acyl Chloride:Alcohol:Base)SolventTemperature (°C)Time (h)Yield (%)
MethanolMethyl 4-fluorophenylacetate1.1 : 1.0 : 1.2DCM0 to RT2~95
EthanolEthyl 4-fluorophenylacetate1.1 : 1.0 : 1.2DCM0 to RT2~94
IsopropanolIsopropyl 4-fluorophenylacetate1.1 : 1.0 : 1.2DCM0 to RT3~90
n-Butanoln-Butyl 4-fluorophenylacetate1.1 : 1.0 : 1.2DCM0 to RT3~92
PhenolPhenyl 4-fluorophenylacetate1.1 : 1.0 : 1.2DCM0 to RT4~88

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of esters from this compound.

Ester_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Reaction Setup (Alcohol, Solvent, Base in Flask) B 2. Cool to 0 °C A->B Cool C 3. Add 4-Fluorophenylacetyl Chloride Solution B->C Dropwise Addition D 4. Reaction at RT C->D Warm to RT, Stir E 5. Quench with Water D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer (HCl, NaHCO3, Brine) F->G H 8. Dry Organic Layer G->H I 9. Filter H->I J 10. Concentrate (Rotary Evaporator) I->J K 11. Column Chromatography (if necessary) J->K L Final Product: Ester J->L If pure enough K->L

Caption: Workflow for the synthesis of esters from this compound.

Application Notes and Protocols for 4-Fluorophenylacetyl Chloride in Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of 4-fluorophenylacetyl chloride in Friedel-Crafts acylation reactions. The information is intended to guide researchers in the synthesis of various 2-(4-fluorophenyl)-1-arylethanones, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction, when employing this compound, facilitates the synthesis of ketones containing the 4-fluorophenylacetyl moiety. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making this a valuable building block in drug discovery.[3]

The general reaction scheme involves the activation of this compound with a Lewis acid catalyst to form a highly reactive acylium ion. This electrophile is then attacked by an electron-rich aromatic substrate, such as benzene, toluene, or anisole, to yield the corresponding ketone.

Quantitative Data Summary

While specific quantitative data for the Friedel-Crafts acylation using this compound with various aromatic substrates is not extensively available in the public domain, the following table outlines the expected products and provides representative reaction conditions based on analogous Friedel-Crafts acylation reactions. Yields are estimates and will vary based on specific experimental conditions and optimization.

Aromatic SubstrateAcylating AgentCatalyst (Typical)Solvent (Typical)Expected Major ProductRepresentative Yield Range (%)
BenzeneThis compoundAlCl₃Dichloromethane2-(4-Fluorophenyl)-1-phenylethanone70-90
TolueneThis compoundAlCl₃Dichloromethane2-(4-Fluorophenyl)-1-(p-tolyl)ethanone75-95
AnisoleThis compoundFeCl₃ or AlCl₃Dichloromethane2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone80-98

Experimental Protocols

The following are detailed, representative protocols for the Friedel-Crafts acylation of benzene, toluene, and anisole with this compound. These protocols are based on well-established procedures for similar acyl chlorides.[2][4]

Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are corrosive and react violently with water. Handle with care in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: General Procedure for the Acylation of Benzene and Toluene

This protocol describes the synthesis of 2-(4-fluorophenyl)-1-phenylethanone and 2-(4-fluorophenyl)-1-(p-tolyl)ethanone.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene or Toluene

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl), chilled

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: To the dropping funnel, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.

  • Addition of Aromatic Substrate: Following the addition of the acyl chloride, add a solution of the aromatic substrate (benzene or toluene, 1.1 equivalents) in anhydrous dichloromethane dropwise over 20-30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and chilled 1 M HCl to quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Protocol 2: Acylation of Anisole

This protocol is adapted for the acylation of the more reactive anisole, often using a milder Lewis acid like iron(III) chloride.[2]

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)

  • Anisole

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl), chilled

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask with a magnetic stir bar and nitrogen inlet, dissolve anhydrous iron(III) chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reactants: In a dropping funnel, prepare a solution of this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred FeCl₃ solution over 30 minutes, maintaining the temperature at 0 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. Due to the activating nature of the methoxy group, the para-substituted product, 2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanone, is expected as the major isomer.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Friedel-Crafts acylation and a typical experimental workflow.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation AcylChloride 4-Fluorophenylacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Arene Aromatic Ring (e.g., Benzene) SigmaComplex Sigma Complex (Carbocation Intermediate) Arene->SigmaComplex + Acylium Ion SigmaComplex2 Sigma Complex Product Aryl Ketone Product SigmaComplex2->Product + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Experimental_Workflow start Start: Assemble Dry Glassware add_lewis_acid Suspend AlCl₃ in DCM start->add_lewis_acid cool Cool to 0 °C add_lewis_acid->cool add_acyl_chloride Add this compound Solution Dropwise cool->add_acyl_chloride add_arene Add Aromatic Substrate Solution Dropwise add_acyl_chloride->add_arene react Stir at 0 °C, then Warm to RT add_arene->react monitor Monitor by TLC react->monitor quench Quench with Ice and HCl monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End: Characterize Product purify->end

Caption: Typical workflow for Friedel-Crafts acylation.

References

Application of 4-Fluorophenylacetyl Chloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylacetyl chloride is a versatile and highly reactive acylating agent extensively utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its primary role is to introduce the 4-fluorophenylacetyl moiety into a target molecule, a structural feature present in numerous biologically active compounds, particularly in the development of anti-inflammatory, analgesic, and anticancer agents. The presence of the fluorine atom can significantly enhance the pharmacological properties of a drug, including its metabolic stability, binding affinity, and lipophilicity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a series of N-substituted-2-(4-fluorophenyl)acetamides, a class of compounds that has demonstrated promising anticancer activities.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its high reactivity makes it an excellent choice for acylation reactions, particularly for the formation of amides and esters.

  • Synthesis of Anti-inflammatory and Analgesic Drugs: The 4-fluorophenylacetyl group is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.

  • Synthesis of Anticancer Agents: As demonstrated in the protocols below, this reagent is instrumental in the synthesis of novel compounds with potential applications in oncology.

  • Derivatization of Amines and Alcohols: It is widely used to modify the structure of lead compounds containing amine or alcohol functional groups to improve their therapeutic profiles.

Data Presentation: Synthesis and Biological Activity of N-Aryl-2-(4-fluorophenyl)acetamides

The following table summarizes the synthesis and in vitro cytotoxic activity of a series of N-aryl-2-(4-fluorophenyl)acetamide derivatives. These compounds were synthesized via the acylation of various substituted anilines with this compound.

Compound IDSubstituent (R)Molecular FormulaYield (%)Melting Point (°C)IC50 (μM) on PC3 Cell Line
1a 2-NO₂C₁₄H₁₁FN₂O₃75135-13765
1b 3-NO₂C₁₄H₁₁FN₂O₃82158-16052
1c 4-NO₂C₁₄H₁₁FN₂O₃85178-18080
1d 2-OCH₃C₁₅H₁₄FNO₂78110-112>100
1e 3-OCH₃C₁₅H₁₄FNO₂8098-100>100
1f 4-OCH₃C₁₅H₁₄FNO₂88145-147>100

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(4-fluorophenyl)acetamides

This protocol outlines a general and efficient method for the synthesis of N-aryl-2-(4-fluorophenyl)acetamides through the acylation of substituted anilines with this compound.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2-methoxyaniline, 3-methoxyaniline, 4-methoxyaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-2-(4-fluorophenyl)acetamide.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 This compound Acylation Acylation in DCM with TEA Reactant1->Acylation Reactant2 Substituted Aniline Reactant2->Acylation Workup Aqueous Workup Acylation->Workup Purification Recrystallization Workup->Purification Product N-Aryl-2-(4-fluorophenyl)acetamide Purification->Product

Caption: General workflow for the synthesis of N-Aryl-2-(4-fluorophenyl)acetamides.

Diagram 2: Logical Relationship in Drug Discovery

Drug_Discovery_Logic Start Identification of 4-Fluorophenylacetyl Moiety as a Pharmacophore Reagent This compound (Activated Reagent) Start->Reagent Synthesis Synthesis of a Library of N-Aryl-2-(4-fluorophenyl)acetamides Reagent->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., PC3 cells) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Application Notes and Protocols for 4-Fluorophenylacetyl Chloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluorophenylacetyl chloride as a key intermediate in the development of novel agrochemicals. Due to its reactive nature, this compound serves as a versatile building block for introducing the 4-fluorophenylacetyl moiety into various molecular scaffolds, a common strategy for enhancing biological activity in pesticides, herbicides, and fungicides.[1][2]

Introduction to this compound in Agrochemical Synthesis

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. This property makes it an excellent precursor for the synthesis of a wide range of derivatives, including esters and amides. The incorporation of a fluorine atom into the phenyl ring can significantly alter the physicochemical properties of the resulting molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, often leading to enhanced agrochemical efficacy.[1][2] While direct synthesis routes for major commercial agrochemicals using this compound are not extensively documented in publicly available literature, its utility is demonstrated in the synthesis of structurally related compounds with noted biological activity.

Key Applications in Agrochemical Scaffolds

The primary applications of this compound in agrochemical research and development lie in the synthesis of:

  • Herbicidal Amides: Reaction with various amines yields N-substituted phenylacetamides. Derivatives of this class have shown herbicidal properties. For instance, compounds structurally related to the herbicide flufenacet, an N-phenylacetamide, can be synthesized, indicating the potential of the 4-fluorophenylacetyl scaffold in developing new herbicides.

  • Fungicidal Amides and Esters: The formation of amides and esters through reactions with appropriate amines and alcohols can lead to compounds with antifungal properties. The 4-fluorophenylacetyl moiety can be incorporated into structures that mimic known fungicidal pharmacophores.

  • Insecticidal Esters and Ketones: Esterification and Friedel-Crafts acylation reactions can produce compounds with potential insecticidal activity.

Data Presentation: Potential Agrochemical Derivatives

The following table summarizes potential agrochemical derivatives that can be synthesized from this compound and their expected biological activities based on analogous structures.

Derivative ClassGeneral StructurePotential Target Weeds/Pests/Diseases
Herbicidal Amides N-alkyl/aryl-2-(4-fluorophenyl)acetamideBroadleaf weeds, Annual grasses
Fungicidal Amides 2-(4-fluorophenyl)-N-(heterocyclyl)acetamidePowdery mildew, Rusts, Leaf spot diseases
Insecticidal Esters Alkyl/aryl 2-(4-fluorophenyl)acetateAphids, Mites, Lepidopteran pests
Herbicidal Ketones 1-Aryl-2-(4-fluorophenyl)ethan-1-onePre-emergent and post-emergent weeds

Experimental Protocols

The following are detailed, representative protocols for the synthesis of potential agrochemical candidates using this compound.

Protocol 1: Synthesis of N-substituted-2-(4-fluorophenyl)acetamide (Herbicidal Amide)

This protocol describes a general method for the synthesis of N-substituted amides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., isopropylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine (as a base)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-substituted-2-(4-fluorophenyl)acetamide.

Protocol 2: Synthesis of Aryl-2-(4-fluorophenyl)acetate (Insecticidal/Fungicidal Ester)

This protocol outlines a general procedure for the synthesis of esters from this compound and a phenol or alcohol.

Materials:

  • This compound

  • A phenol or alcohol (e.g., 4-chlorophenol)

  • Anhydrous pyridine or a non-nucleophilic base like triethylamine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis.

Procedure:

  • Reaction Setup: Dissolve the chosen phenol or alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture via a dropping funnel with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the product by distillation under reduced pressure or by column chromatography.

Protocol 3: Friedel-Crafts Acylation for the Synthesis of 1-Aryl-2-(4-fluorophenyl)ethan-1-one (Herbicidal Ketone)

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound using this compound.

Materials:

  • This compound

  • An activated aromatic compound (e.g., anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard, thoroughly dried laboratory glassware for moisture-sensitive reactions.

Procedure:

  • Catalyst Suspension: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Add this compound (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • Acylation Reaction: After the addition of the acyl chloride, add the aromatic substrate (1.0 equivalent) dropwise to the reaction mixture, still at 0 °C. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl ketone.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a hypothetical mode of action for agrochemicals derived from this compound.

Synthesis_of_Herbicidal_Amide A 4-Fluorophenylacetyl chloride P + Base - HCl A->P B R1R2NH (Amine) B->P C N-substituted-2-(4-fluorophenyl)acetamide (Herbicidal Amide) P->C Amidation

Caption: Synthetic pathway for a potential herbicidal amide.

Synthesis_of_Fungicidal_Ester A 4-Fluorophenylacetyl chloride P + Base - HCl A->P B R-OH (Alcohol/Phenol) B->P C Aryl/Alkyl-2-(4-fluorophenyl)acetate (Fungicidal/Insecticidal Ester) P->C Esterification

Caption: Synthetic pathway for a potential fungicidal/insecticidal ester.

Friedel_Crafts_Acylation_Workflow A 4-Fluorophenylacetyl chloride P + AlCl3 - HCl A->P B Ar-H (Aromatic Ring) B->P C 1-Aryl-2-(4-fluorophenyl)ethan-1-one (Herbicidal Ketone) P->C Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts acylation.

Hypothetical_Mode_of_Action Agrochemical 4-Fluorophenylacetyl Derivative TargetSite Target Enzyme/ Receptor in Pest Agrochemical->TargetSite Interaction Binding Binding/ Inhibition TargetSite->Binding Disruption Disruption of Essential Biological Process Binding->Disruption Effect Herbicidal/Fungicidal/ Insecticidal Effect Disruption->Effect

Caption: Hypothetical mode of action for a derived agrochemical.

References

Application Notes and Protocols for Reactions Involving 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 4-fluorophenylacetyl chloride. This versatile reagent is a key building block in the synthesis of a variety of organic molecules, particularly in the development of pharmaceuticals and other biologically active compounds.

Overview and Applications

This compound is a reactive acyl chloride widely used in organic synthesis. The presence of the fluorine atom can enhance the electrophilic character of the carbonyl group, making it an efficient acylating agent.[1] Its primary applications lie in the formation of amides and esters, which are crucial functionalities in many pharmaceutical and agrochemical compounds.[1] It serves as an important intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1]

Key Reactions:

  • Amide Formation (Acylation of Amines): Reaction with primary and secondary amines to form N-substituted-2-(4-fluorophenyl)acetamides.

  • Ester Formation (Esterification of Alcohols and Phenols): Reaction with alcohols and phenols to yield the corresponding 4-fluorophenylacetate esters.

  • Friedel-Crafts Acylation: Reaction with electron-rich aromatic compounds to introduce the 4-fluorophenylacetyl group.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.

Experimental Protocols

Synthesis of N-Aryl-2-(4-fluorophenyl)acetamides

This protocol describes the synthesis of a series of N-aryl-2-(4-fluorophenyl)acetamides, which have been investigated for their potential as anticancer agents. The synthesis involves the coupling of 4-fluorophenylacetic acid with various aniline derivatives. While the cited procedure uses a coupling agent (EDC/HOBt) to activate the carboxylic acid, this is a common and often milder alternative to starting with the acyl chloride directly. The resulting reaction is mechanistically analogous to the Schotten-Baumann reaction with this compound.

Reaction Scheme:

General Experimental Protocol:

  • In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.), and hydroxybenzotriazole (HOBt) (1.0 eq.) in acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, dilute sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Synthesized N-Aryl-2-(4-fluorophenyl)acetamides:

Compound IDAniline SubstituentYield (%)Melting Point (°C)
2a 2-Nitrophenyl65122-129
2b 3-Nitrophenyl57138
2c 4-Nitrophenyl68155-157
2d 2-Methoxyphenyl55110-112
2e 3-Methoxyphenyl6298-101
2f 4-Methoxyphenyl71143-145
2g Phenyl60118-120

Data extracted from Aliabadi et al., 2012.[3]

Spectroscopic Data for Selected Compounds:

  • 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2a):

    • ¹H NMR (CDCl₃, 400 MHz) δ: 3.63 (s, 2H, -CH₂-), 6.69(t, 1H, J = 8Hz), 6.8 (d, 1H, J = 8Hz), 7.2 (t, 1H, J = 8Hz), 7.54 (t, 2H, J = 8Hz), 7.89(t, 2H, J = 8Hz), 8.11(d, 1H, J = 8Hz), 10.15 (brs, 1H, NH).[3]

    • IR (KBr, cm⁻¹) ν̄: 3475, 3344, 1624, 1494, 1431, 1342, 1220, 1157, 720.[3]

    • MS (m/z, %): 274 (M⁺, 25), 136 (75), 109 (100), 83 (20), 63 (10).[3]

Experimental Workflow for Amide Synthesis:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Mix 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile stir1 Stir for 30 min at room temperature reagents->stir1 add_aniline Add substituted aniline stir1->add_aniline stir2 Stir for 24 hours at room temperature add_aniline->stir2 tlc Monitor by TLC stir2->tlc evap Evaporate acetonitrile tlc->evap Upon completion extract Liquid-liquid extraction (EtOAc/Water) evap->extract wash Wash organic layer (NaHCO3, H2SO4, Brine) extract->wash dry Dry over Na2SO4 wash->dry purify Purify by recrystallization or column chromatography dry->purify final_product final_product purify->final_product Yields pure amide

Caption: Workflow for the synthesis of N-aryl-2-(4-fluorophenyl)acetamides.

Synthesis of 4-Fluorophenylacetate Esters

This protocol outlines a general method for the esterification of alcohols using this compound. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme:

General Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq.) and a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred alcohol solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Representative Data for Esterification Reactions:

Alcohol/PhenolBaseSolventReaction Time (h)Typical Yield Range (%)
EthanolTriethylamineDichloromethane2-485-95
IsopropanolPyridineTHF4-680-90
PhenolTriethylamineDichloromethane3-580-90
4-MethoxyphenolPyridineTHF4-685-95

Note: The data in this table are representative examples based on general esterification procedures and may vary depending on the specific substrate and reaction conditions.

Logical Diagram of Esterification Reaction:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products acyl_chloride 4-Fluorophenylacetyl Chloride (Electrophile) ester 4-Fluorophenylacetate Ester acyl_chloride->ester Nucleophilic Acyl Substitution salt Pyridinium Hydrochloride acyl_chloride->salt Nucleophilic Acyl Substitution nucleophile Alcohol/Phenol (Nucleophile) nucleophile->ester Nucleophilic Acyl Substitution nucleophile->salt Nucleophilic Acyl Substitution base Base (e.g., Pyridine) (HCl Scavenger) base->ester Nucleophilic Acyl Substitution base->salt Nucleophilic Acyl Substitution solvent Anhydrous Aprotic Solvent (e.g., DCM) solvent->ester Nucleophilic Acyl Substitution solvent->salt Nucleophilic Acyl Substitution

Caption: Key components of the esterification reaction.

Friedel-Crafts Acylation

This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic compound, such as anisole, using this compound and a Lewis acid catalyst.

Reaction Scheme:

General Experimental Protocol:

  • Set up a dry round-bottom flask with an addition funnel and a gas outlet under an inert atmosphere.

  • To the flask, add the anhydrous Lewis acid catalyst, typically aluminum chloride (AlCl₃) (1.2 eq.), and an anhydrous solvent such as dichloromethane or nitrobenzene.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound (1.0 eq.) dropwise to the stirred suspension.

  • Slowly add the aromatic substrate (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by recrystallization or column chromatography.

Representative Data for Friedel-Crafts Acylation:

Aromatic SubstrateLewis AcidSolventReaction Time (h)Typical Yield Range (%)
AnisoleAlCl₃Dichloromethane2-470-85
TolueneAlCl₃Dichloromethane3-565-80
ThiopheneSnCl₄Benzene4-660-75

Note: The data in this table are representative examples based on general Friedel-Crafts acylation procedures and may vary.

References

safe handling procedures for 4-Fluorophenylacetyl chloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the safe handling and use of 4-Fluorophenylacetyl chloride in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Introduction

This compound (C8H6ClFO) is a reactive acyl chloride widely used in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its reactivity, while beneficial for chemical transformations, necessitates stringent safety protocols to mitigate potential hazards. This document outlines the essential safety information, handling procedures, and emergency response protocols for this compound.

Hazard Identification and Classification

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[2][3] It is crucial to understand its classification to handle it appropriately.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2][4]
Corrosive to Metals1H290: May be corrosive to metals[4]
Acute Toxicity (Oral)4H302: Harmful if swallowed[4]
Specific Target Organ Toxicity (Single Exposure), Respiratory System3H335: May cause respiratory irritation[4]

Supplemental Hazard Statement: Reacts violently with water.[4]

Physicochemical and Safety Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C8H6ClFO[1][2][3]
Molecular Weight 172.58 g/mol [2]
CAS Number 459-04-1[1][2][3]
Appearance Clear, pale yellow liquid[1][]
Purity ≥ 98% (GC)[1]
Density 1.259 g/mL[1]
Storage Temperature 2-8°C under an inert atmosphere[3]

Safe Handling and Storage Protocols

4.1. Engineering Controls:

  • Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6]

4.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[6][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[7]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases.[6][8]

4.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

  • Keep the container tightly closed when not in use.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

4.4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]

  • Keep containers tightly closed in a dry and well-ventilated place.[6][8]

  • Store under an inert gas.[8] The compound is hygroscopic.[8]

  • Store in a corrosive-resistant container.

  • Incompatible materials include water, strong bases, alcohols, and strong acids.[6]

Emergency Procedures

5.1. Spill Response:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., dichloromethane), and then decontaminate with a mild base solution, followed by a water rinse.

  • Major Spill:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Activate the fire alarm if necessary.

    • Contact the institution's emergency response team immediately.

    • Do not attempt to clean up a major spill without proper training and equipment.

5.2. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting.[4][6] Rinse mouth with water.[4][6] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4][6]

Experimental Protocol: Acylation of an Amine

This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound. All steps must be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Addition funnel

  • Inert gas supply (nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inlet for inert gas.

    • Flame-dry the glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Preparation:

    • Dissolve the amine substrate and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent in the reaction flask.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride:

    • In a separate dry flask, dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent.

    • Transfer the this compound solution to the addition funnel.

    • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and will release HCl gas.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Risk_Assessment Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Emergency Equipment Gather_PPE->Prepare_Work_Area Transfer_Reagent Transfer Reagent Under Inert Atmosphere Prepare_Work_Area->Transfer_Reagent Perform_Reaction Perform Reaction in Fume Hood Transfer_Reagent->Perform_Reaction Monitor_Reaction Monitor Reaction Progress Perform_Reaction->Monitor_Reaction Spill Spill Perform_Reaction->Spill Exposure Personal Exposure Perform_Reaction->Exposure Quench_Reaction Quench Reaction Carefully Monitor_Reaction->Quench_Reaction Workup Perform Aqueous Workup Quench_Reaction->Workup Dispose_Waste Dispose of Hazardous Waste Properly Workup->Dispose_Waste Clean_Glassware Clean and Decontaminate Glassware Dispose_Waste->Clean_Glassware Follow_Spill_Protocol Follow Spill Protocol Spill->Follow_Spill_Protocol Follow_First_Aid Follow First Aid Measures Exposure->Follow_First_Aid

Caption: Logical workflow for the safe handling of this compound.

Experimental_Workflow Experimental Workflow: Amine Acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dry_Glassware Flame-Dry Glassware Assemble_Apparatus Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble_Apparatus Prepare_Amine_Solution Prepare Amine and Base Solution Assemble_Apparatus->Prepare_Amine_Solution Cool_to_0C Cool to 0°C Prepare_Amine_Solution->Cool_to_0C Add_Acyl_Chloride Add this compound Solution Cool_to_0C->Add_Acyl_Chloride Warm_to_RT Warm to Room Temperature Add_Acyl_Chloride->Warm_to_RT Monitor_Progress Monitor Progress (TLC/LC-MS) Warm_to_RT->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_and_Concentrate Dry and Concentrate Wash->Dry_and_Concentrate Purify Purify Product Dry_and_Concentrate->Purify

Caption: Step-by-step workflow for a typical amine acylation experiment.

References

Application Note: Derivatization of Amines with 4-Fluorophenylacetyl Chloride for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in numerous scientific fields, including pharmaceutical development, clinical diagnostics, environmental monitoring, and metabolomics. Amines, particularly low molecular weight and polar ones, often exhibit poor chromatographic behavior, leading to broad, tailing peaks and low sensitivity in gas chromatography (GC) analysis. Chemical derivatization is a powerful technique to overcome these challenges by converting the polar amine functional group into a less polar, more volatile, and more thermally stable derivative. This application note details a comprehensive protocol for the derivatization of amines using 4-Fluorophenylacetyl chloride, a reagent that enhances chromatographic performance and provides a distinct mass spectrometric signature for improved detection and quantification.

Principle of Derivatization

The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic acyl substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, forming a stable amide derivative. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The fluorine atom incorporated into the derivative provides a unique isotopic signature and can enhance the sensitivity of detection, particularly with mass spectrometry.

Applications

This derivatization method is applicable to a wide range of primary and secondary amines, including but not limited to:

  • Pharmaceuticals and Drugs of Abuse: Amphetamines, methamphetamines, and other synthetic stimulants.

  • Biogenic Amines: Catecholamines (e.g., dopamine, norepinephrine), histamine, and tryptamine.

  • Environmental Contaminants: Aliphatic and aromatic amines.

  • Metabolomics: Amino acids and other amine-containing metabolites.

Advantages of this compound Derivatization

  • Improved Volatility and Thermal Stability: The resulting amide derivatives are significantly more volatile and thermally stable than the parent amines, leading to sharper chromatographic peaks and reduced sample degradation in the GC inlet.

  • Enhanced Chromatographic Resolution: Derivatization increases the molecular weight and can improve the separation of structurally similar amines.

  • Increased Sensitivity: The fluorinated moiety can enhance the response of certain detectors and provides a characteristic mass fragmentation pattern in mass spectrometry (MS), aiding in compound identification.

  • Reduced Peak Tailing: By converting the polar amine group, interactions with active sites on the GC column and liner are minimized, resulting in more symmetrical peak shapes.

Experimental Protocols

Reagent and Standard Preparation

1.1. Derivatizing Reagent Solution (10 mg/mL):

  • Dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile.

  • Prepare this solution fresh daily and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

1.2. Base Solution (e.g., Pyridine or Triethylamine):

  • Use high-purity, anhydrous pyridine or triethylamine.

1.3. Standard Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve 10 mg of each amine standard in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Store stock solutions at 4°C.

1.4. Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction (LLE) procedure for aqueous samples is provided below.

  • To 1 mL of the aqueous sample (e.g., urine, plasma, water sample), add a suitable internal standard.

  • Adjust the pH of the sample to >10 with a suitable base (e.g., 1 M NaOH) to ensure the amines are in their free base form.

  • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • The dried residue is now ready for derivatization.

Derivatization Procedure
  • To the dried sample extract or a known amount of standard, add 100 µL of anhydrous acetonitrile.

  • Add 20 µL of the base solution (e.g., pyridine).

  • Add 50 µL of the this compound derivatizing reagent solution.

  • Vortex the mixture for 30 seconds.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the reaction mixture to cool to room temperature.

  • (Optional) Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that may require optimization for specific applications.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp280°C
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analysis

Data Presentation

The following table provides a template for the expected quantitative data for a selection of common amines after derivatization with this compound. The specific values for retention time, limit of detection (LOD), and limit of quantification (LOQ) should be determined experimentally during method validation.

AnalyteMolecular Weight ( g/mol )Derivatized MW ( g/mol )Expected Elution OrderRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
Amphetamine135.21289.341User DeterminedUser DeterminedUser Determined
Methamphetamine149.23303.372User DeterminedUser DeterminedUser Determined
Dopamine153.18461.48 (tris-derivatized)4User DeterminedUser DeterminedUser Determined
Histamine111.15419.45 (tris-derivatized)3User DeterminedUser DeterminedUser Determined

Note: The expected elution order is based on the general principle that less polar and lower boiling point compounds elute earlier. The actual elution order may vary depending on the specific chromatographic conditions.

Visualizations

Reaction Mechanism

G Derivatization Reaction of a Primary Amine cluster_0 Reactants cluster_1 Products Amine R-NH₂ (Primary Amine) Product R-NH-CO-CH₂-Ph-4-F (Amide Derivative) Amine->Product Nucleophilic Attack Reagent 4-F-Ph-CH₂-COCl (this compound) Reagent->Product Byproduct HCl (Hydrochloric Acid) Reagent->Byproduct Elimination

Caption: Reaction of a primary amine with this compound.

Experimental Workflow

G Analytical Workflow Sample Sample Collection (e.g., Urine, Plasma) Preparation Sample Preparation (e.g., Liquid-Liquid Extraction) Sample->Preparation Derivatization Derivatization with This compound Preparation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for the analysis of amines.

Logical Relationship of Analytes

G Analyte Classification Amine Amines Primary Primary Amines Amine->Primary Secondary Secondary Amines Amine->Secondary Pharmaceuticals Pharmaceuticals Primary->Pharmaceuticals Biogenic Biogenic Amines Primary->Biogenic Environmental Environmental Amines Primary->Environmental Secondary->Pharmaceuticals

Troubleshooting & Optimization

preventing hydrolysis of 4-Fluorophenylacetyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluorophenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on preventing its hydrolysis.

Observation/Issue Potential Cause Recommended Solution
Low or no product yield Hydrolysis of this compound by trace amounts of water in the reaction setup.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and reagents.[1]
Formation of a white precipitate (4-Fluorophenylacetic acid) Significant hydrolysis of the acyl chloride has occurred.Immediately reassess the reaction setup for sources of moisture. Consider purifying the remaining this compound or using a fresh batch. Implement stricter anhydrous techniques.
Inconsistent reaction results between batches Variable moisture content in solvents or reagents.Standardize the solvent drying and reagent handling procedures. Store this compound under an inert atmosphere in a desiccator.
Evolution of HCl gas and potential side reactions Reaction of the acyl chloride with the nucleophile generates HCl, which can catalyze side reactions or be detrimental to acid-sensitive functional groups.Add a non-nucleophilic base to the reaction mixture to act as an acid scavenger.[2]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the hydrolysis of this compound during my reaction?

A1: The key to preventing hydrolysis is to maintain strictly anhydrous (water-free) conditions. This includes:

  • Drying Glassware: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120-150°C) for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon) immediately before use.

  • Using Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Common choices for acylation reactions include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Handling Reagents: Ensure all other reagents are anhydrous. Store this compound in a tightly sealed container in a desiccator.

Q2: What is an acid scavenger and why is it important in reactions with this compound?

A2: An acid scavenger is a base added to a reaction to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct of the acylation reaction.[2] The accumulation of HCl can lead to several issues, including:

  • Catalyzing undesirable side reactions.

  • Protonating and deactivating nucleophilic reagents.

  • Degrading acid-sensitive functional groups on your substrate or product.

By adding an acid scavenger, the HCl is neutralized as it is formed, leading to cleaner reactions and higher yields.

Q3: What are some suitable acid scavengers for reactions with this compound?

A3: The ideal acid scavenger is a non-nucleophilic base, meaning it will react with the acidic proton of HCl but will not react with the electrophilic this compound. Common choices include:

  • Tertiary Amines: Pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA or Hünig's base) are frequently used.[2][3][4]

  • Inorganic Bases: In some cases, powdered anhydrous potassium carbonate or sodium carbonate can be used, particularly in heterogeneous reaction mixtures.

The choice of acid scavenger will depend on the specific reaction conditions and the nature of the reactants.

Q4: How does temperature affect the stability of this compound?

Experimental Protocols

Protocol 1: General Procedure for Amide Formation using this compound

This protocol describes a general method for the acylation of a primary or secondary amine with this compound under anhydrous conditions.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, addition funnel, condenser, magnetic stir bar)

Procedure:

  • Assemble the oven-dried glassware under a positive pressure of nitrogen or argon.

  • In the round-bottom flask, dissolve the amine (1.0 equivalent) and the acid scavenger (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0°C using an ice-water bath.

  • In the addition funnel, prepare a solution of this compound (1.05 equivalents) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be worked up by washing with water, a mild aqueous acid (e.g., 1M HCl) to remove excess amine and acid scavenger, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation using this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound with this compound.[5][6][7]

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, addition funnel, condenser, magnetic stir bar)

Procedure:

  • Set up the oven-dried glassware under a positive pressure of nitrogen or argon.

  • To the round-bottom flask, add the anhydrous aluminum chloride (1.1 - 1.3 equivalents) and the anhydrous solvent.

  • Cool the suspension to 0°C in an ice-water bath.

  • In the addition funnel, dissolve the this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the this compound solution dropwise to the stirred aluminum chloride suspension.

  • Following this, add the aromatic substrate (1.0 equivalent), also dissolved in the anhydrous solvent, dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress.

  • To quench the reaction, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Anhydrous Solvents for Acylation Reactions

SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.139.6Good solvent for a wide range of organic compounds, volatile and easy to remove.
Tetrahydrofuran (THF)7.566Ethereal solvent, can be a good choice for less soluble reactants. Must be peroxide-free.
Acetonitrile37.581.6Polar aprotic solvent, useful for a variety of reactions.
1,2-Dichloroethane (DCE)10.483.5Higher boiling point than DCM, can be used for reactions requiring gentle heating.

Table 2: Common Non-Nucleophilic Bases (Acid Scavengers)

BasepKa of Conjugate AcidStructureNotes
Pyridine5.25C₅H₅NAromatic amine, can sometimes act as a catalyst.
Triethylamine (TEA)10.75(C₂H₅)₃NCommon and cost-effective choice.
N,N-Diisopropylethylamine (DIPEA)10.75((CH₃)₂CH)₂NC₂H₅Sterically hindered, making it highly non-nucleophilic.[4]

Visualizations

Hydrolysis_Prevention_Workflow start Start: Reaction Setup dry_glassware Oven-Dry Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents start->anhydrous_solvents inert_atmosphere Maintain Inert Atmosphere (N2 or Ar) start->inert_atmosphere reagents Prepare Reactants dry_glassware->reagents anhydrous_solvents->reagents inert_atmosphere->reagents acyl_chloride 4-Fluorophenylacetyl Chloride reagents->acyl_chloride substrate Nucleophilic Substrate (e.g., Amine, Arene) reagents->substrate reaction Perform Acylation Reaction (Controlled Temperature) acyl_chloride->reaction hydrolysis Hydrolysis (Undesired Side Reaction) acyl_chloride->hydrolysis substrate->reaction acid_scavenger Add Acid Scavenger (e.g., TEA, Pyridine) acid_scavenger->reaction workup Aqueous Workup & Purification reaction->workup product Desired Acylated Product workup->product byproduct 4-Fluorophenylacetic Acid hydrolysis->byproduct

Figure 1: A workflow diagram illustrating the key steps to prevent the hydrolysis of this compound during a typical acylation reaction.

Logical_Relationship main_goal Prevent Hydrolysis of This compound anhydrous_conditions Maintain Anhydrous Conditions main_goal->anhydrous_conditions acid_scavenging Neutralize HCl Byproduct main_goal->acid_scavenging temp_control Control Reaction Temperature main_goal->temp_control dry_glassware Dry Glassware anhydrous_conditions->dry_glassware dry_solvents Anhydrous Solvents anhydrous_conditions->dry_solvents inert_gas Inert Atmosphere anhydrous_conditions->inert_gas non_nucleophilic_base Use Non-Nucleophilic Base acid_scavenging->non_nucleophilic_base prevent_side_reactions Prevent Acid-Catalyzed Side Reactions acid_scavenging->prevent_side_reactions minimize_hydrolysis_rate Minimize Hydrolysis Rate temp_control->minimize_hydrolysis_rate improve_selectivity Improve Reaction Selectivity temp_control->improve_selectivity

Figure 2: A logical diagram showing the key strategies and their underlying principles for preventing the hydrolysis of this compound.

References

side reactions of 4-Fluorophenylacetyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving 4-Fluorophenylacetyl chloride.

Troubleshooting Guides

This section addresses specific side reactions and provides guidance on how to avoid them.

Side Reaction: Hydrolysis

Hydrolysis of this compound to 4-Fluorophenylacetic acid is the most common side reaction, leading to reduced yields of the desired product.

Problem: Low yield of the desired acylated product, with the presence of 4-Fluorophenylacetic acid as a major byproduct.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Outcome
Presence of moisture in reagents or glassware. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Freshly distill solvents if necessary.Minimizes the hydrolysis of this compound, thereby increasing the yield of the desired product.
Exposure of the reaction to atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use septa and syringes for reagent transfers.Prevents atmospheric moisture from reacting with the acyl chloride.
Slow reaction with the nucleophile. For less reactive nucleophiles, consider gentle heating to increase the reaction rate. However, be cautious as elevated temperatures can also promote other side reactions.A faster main reaction can outcompete the slower hydrolysis reaction.
Generation of HCl as a byproduct. For reactions like amide and ester synthesis, add a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to scavenge the HCl produced.Neutralization of HCl prevents it from catalyzing unwanted side reactions and can drive the main reaction to completion.

Experimental Protocol: Minimizing Hydrolysis in Amide Synthesis

This protocol describes the synthesis of N-aryl-2-(4-fluorophenyl)acetamide, highlighting measures to minimize hydrolysis.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-nitroaniline, p-methoxyaniline)

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (to remove excess amine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Yield of N-Aryl-2-(4-fluorophenyl)acetamide Derivatives

The following table summarizes the yields obtained for the synthesis of various N-aryl-2-(4-fluorophenyl)acetamide derivatives, demonstrating the impact of the nucleophile's reactivity.

Amine Nucleophile Product Yield (%) [1]
AnilineN-phenyl-2-(4-fluorophenyl)acetamide69
2-NitroanilineN-(2-nitrophenyl)-2-(4-fluorophenyl)acetamide65
3-NitroanilineN-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide57
3-MethoxyanilineN-(3-methoxyphenyl)-2-(4-fluorophenyl)acetamide56

Logical Relationship: Hydrolysis Prevention Strategy

Start Start Anhydrous_Conditions Use Anhydrous Reagents & Solvents Start->Anhydrous_Conditions Inert_Atmosphere Work Under Inert Atmosphere Start->Inert_Atmosphere Base_Addition Add HCl Scavenger (Base) Start->Base_Addition Minimize_Hydrolysis Minimized Hydrolysis Anhydrous_Conditions->Minimize_Hydrolysis Inert_Atmosphere->Minimize_Hydrolysis Base_Addition->Minimize_Hydrolysis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Aromatic Substrate Mixing Combine Reactants, Catalyst, and Solvent (often at low temp) Reactants->Mixing Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Mixing Solvent Inert Solvent Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Quenching Quench with Acid/Ice Heating->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Distillation or Recrystallization Extraction->Purification Product Product Purification->Product

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorophenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and optimized reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from 4-fluorophenylacetic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). A molar ratio of 1.5 to 2.0 equivalents of the chlorinating agent to the carboxylic acid is a good starting point.

    • Reaction Time/Temperature: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. For instance, when using thionyl chloride, refluxing for 2-3 hours is common.[1] With oxalyl chloride, the reaction can often be run at room temperature if a catalyst like DMF is used.

  • Hydrolysis: this compound is highly susceptible to hydrolysis.[2]

    • Moisture Contamination: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Work-up Procedure: During the work-up, minimize contact with water. Perform extractions quickly and use a brine wash to help remove water from the organic layer.

  • Side Reactions: Unwanted side reactions can consume your starting material or product.

    • Overheating: Excessive temperatures can lead to decomposition or polymerization, especially with thionyl chloride. Monitor the reaction temperature closely.

    • Impure Reagents: Use high-purity starting materials and reagents to avoid side reactions.

Q2: I am observing the formation of a solid precipitate in my reaction mixture. What is it and what should I do?

A2: The formation of a solid can be due to a few reasons:

  • Unreacted Starting Material: If your 4-fluorophenylacetic acid has low solubility in the chosen solvent, it may precipitate. Ensure you are using an appropriate solvent (e.g., toluene, dichloromethane) where the starting material is soluble.

  • Hydrolysis Product: If moisture is present, the this compound can hydrolyze back to 4-fluorophenylacetic acid, which may precipitate. To address this, ensure strictly anhydrous conditions.

  • Polymerization: In some cases, side reactions can lead to the formation of polymeric byproducts. This is more likely at higher temperatures.

To identify the precipitate, you can isolate it by filtration and analyze it (e.g., by melting point or NMR) to determine if it is unreacted starting material or a byproduct.

Q3: My final product is discolored (e.g., yellow or brown). How can I obtain a colorless product?

A3: Discoloration often indicates the presence of impurities.

  • Thionyl Chloride Impurities: Commercial thionyl chloride can contain impurities that lead to color. Using freshly distilled thionyl chloride can often resolve this issue.

  • Reaction Temperature: Overheating the reaction can cause decomposition and the formation of colored byproducts.

  • Purification: If the crude product is colored, purification by vacuum distillation is the most effective method to obtain a pure, colorless liquid.

Q4: I am having difficulty removing the excess chlorinating agent and solvent after the reaction.

A4: Both thionyl chloride and oxalyl chloride are volatile and can be removed under reduced pressure.

  • Rotary Evaporation: Use a rotary evaporator to remove the bulk of the solvent and excess reagent. Be mindful of the volatility of your product and use appropriate temperature and pressure settings.

  • Azeotropic Removal: Adding a high-boiling inert solvent like toluene and then removing it under vacuum can help to azeotropically remove the last traces of the chlorinating agent.

  • Vacuum Distillation: The most effective way to purify the product and remove all volatile impurities is through vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting 4-fluorophenylacetic acid to this compound?

A1: The two most common and effective chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][3]

Q2: What are the advantages and disadvantages of using thionyl chloride versus oxalyl chloride?

A2:

Reagent Advantages Disadvantages
Thionyl Chloride - Relatively inexpensive.[1] - Byproducts (SO₂ and HCl) are gaseous and easily removed. - Often requires heating (reflux).[1] - Can lead to more colored impurities if not used carefully.

| Oxalyl Chloride | - Reactions are often faster and can be run at lower temperatures (even room temperature), especially with a DMF catalyst.[3] - Generally gives cleaner reactions with fewer colored byproducts. | - More expensive than thionyl chloride. - Byproducts (CO, CO₂, and HCl) are also gaseous. |

Q3: What is the role of a catalyst like DMF in reactions with oxalyl chloride?

A3: N,N-Dimethylformamide (DMF) acts as a catalyst in the reaction with oxalyl chloride by forming a Vilsmeier reagent in situ. This intermediate is more reactive than oxalyl chloride itself and facilitates the conversion of the carboxylic acid to the acid chloride at a faster rate and under milder conditions.

Q4: What are the key safety precautions I should take when working with this compound and the reagents used in its synthesis?

A4:

  • Corrosive Nature: this compound and the chlorinating agents (thionyl chloride, oxalyl chloride) are corrosive and can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: These chemicals are toxic if inhaled or ingested.[5] All manipulations should be performed in a well-ventilated fume hood.

  • Reaction with Water: Thionyl chloride and oxalyl chloride react violently with water, releasing toxic gases (HCl, SO₂).[6] Ensure all reactions are carried out under anhydrous conditions and quench any residual reagent carefully.

  • Handling: Handle these reagents with care to avoid spills. In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Chlorinating AgentMolar Ratio (Agent:Acid)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Thionyl Chloride1.5 - 2.0TolueneReflux (approx. 110)2 - 385 - 95[1]
Thionyl Chloride1.2None (neat)70 - 801 - 2>90Patent Literature
Oxalyl Chloride1.1 - 1.5DichloromethaneRoom Temp (with DMF cat.)1 - 2>95[3]
Oxalyl Chloride1.2Diethyl Ether0 to Room Temp2~90General Procedures

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

  • Preparation:

    • Ensure all glassware (a round-bottom flask, reflux condenser, and dropping funnel) is thoroughly oven-dried.

    • Assemble the apparatus under a nitrogen or argon atmosphere.

  • Reaction Setup:

    • To the round-bottom flask, add 4-fluorophenylacetic acid (1.0 eq).

    • Add anhydrous toluene (or another suitable solvent) to dissolve the acid.

    • In the dropping funnel, place thionyl chloride (1.5 - 2.0 eq).

  • Reaction:

    • Slowly add the thionyl chloride to the stirred solution of the carboxylic acid at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic_Acid 4-Fluorophenylacetyl_Chloride 4-Fluorophenylacetyl_Chloride 4-Fluorophenylacetic_Acid->4-Fluorophenylacetyl_Chloride + Chlorinating Agent Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->4-Fluorophenylacetyl_Chloride Byproducts SO2 + HCl or CO + CO2 + HCl Hydrolysis Hydrolysis 4-Fluorophenylacetyl_Chloride->Hydrolysis Moisture H2O (Moisture) Moisture->Hydrolysis Hydrolysis->4-Fluorophenylacetic_Acid Re-formation of starting material

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start: Low Yield Check_Reaction Check for complete consumption of starting material (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Check_Moisture Suspect Hydrolysis? (e.g., precipitate formed) Check_Reaction->Check_Moisture Yes Solution_Incomplete Increase reaction time/temp Ensure sufficient chlorinating agent Incomplete->Solution_Incomplete End Optimized Yield Solution_Incomplete->End Moisture_Yes Yes Check_Moisture->Moisture_Yes Yes Check_Purity Check for byproducts (e.g., discoloration) Check_Moisture->Check_Purity No Solution_Moisture Use anhydrous solvents Dry glassware thoroughly Run under inert atmosphere Moisture_Yes->Solution_Moisture Solution_Moisture->End Purity_Issue Yes Check_Purity->Purity_Issue Yes Check_Purity->End No Solution_Purity Purify by vacuum distillation Use freshly distilled reagents Purity_Issue->Solution_Purity Solution_Purity->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Charge flask with 4-fluorophenylacetic acid and anhydrous solvent Setup->Reagents Addition Slowly add chlorinating agent (e.g., SOCl2) Reagents->Addition Reaction Heat to reflux (if necessary) and monitor Addition->Reaction Workup Cool to room temperature Remove excess reagent and solvent in vacuo Reaction->Workup Purification Purify by vacuum distillation Workup->Purification Product Obtain pure This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Products from 4-Fluorophenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenylacetyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent primarily used for:

  • Friedel-Crafts Acylation: To introduce the 4-fluorophenylacetyl group onto an aromatic ring, forming aryl ketones. This is a key reaction for creating intermediates in drug discovery.

  • Amidation: Reaction with primary or secondary amines to form N-substituted 2-(4-fluorophenyl)acetamides.

  • Esterification: Reaction with alcohols or phenols to produce the corresponding 4-fluorophenylacetate esters.

  • Hydrolysis: While often an undesirable side reaction in the presence of moisture, it can be used to synthesize 4-Fluorophenylacetic acid.

Q2: What are the typical impurities I might encounter in my reaction product?

A2: Depending on the reaction, common impurities include:

  • Unreacted this compound: A highly reactive starting material that may persist if the reaction does not go to completion.

  • 4-Fluorophenylacetic acid: Formed by the hydrolysis of this compound due to moisture in the reaction setup.

  • Lewis acid catalyst residues (e.g., AlCl₃): In Friedel-Crafts acylations, the catalyst can form stable complexes with the ketone product.

  • Polysubstituted byproducts: In Friedel-Crafts acylation, multiple acyl groups may be added to the aromatic ring.

  • Isomeric impurities: Positional isomers (e.g., 2- or 3-fluorophenylacetyl derivatives) may be present, originating from the starting materials.

  • Solvent and other reagents: Residual solvents or other reagents used in the reaction or workup.

Q3: What are the general purification strategies for products derived from this compound?

A3: The choice of purification method depends on the properties of the desired product and the nature of the impurities. Common strategies include:

  • Aqueous Workup/Extraction: To remove water-soluble impurities like catalyst residues and salts. Acidic or basic washes can be employed to remove acidic or basic impurities.

  • Crystallization: An effective method for purifying solid products. The choice of solvent is crucial for obtaining high purity and yield.

  • Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.

  • Distillation: Suitable for purifying thermally stable liquid products, particularly at a larger scale.

II. Troubleshooting Guides

A. Friedel-Crafts Acylation Reactions

Q: I have a persistent emulsion during the aqueous workup of my Friedel-Crafts reaction. What should I do?

A: Emulsions are common in Friedel-Crafts workups due to the presence of aluminum salts. Here are several strategies to break the emulsion:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping can help the layers separate. Avoid vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can remove fine particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.

Q: My TLC of the crude Friedel-Crafts reaction shows multiple spots close to my product spot. How can I improve the purification?

A: This suggests the presence of closely related byproducts, such as isomers or polysubstituted products.

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems (mobile phases) to improve the separation (increase the ΔRf). A common starting point for aryl ketones is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of closely eluting compounds.

  • Recrystallization:

    • Solvent Screening: Perform small-scale solubility tests with various solvents to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble or insoluble at all temperatures. Common solvent systems for aryl ketones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

B. Amidation and Esterification Reactions

Q: My amide/ester product is contaminated with 4-fluorophenylacetic acid. How can I remove it?

A: 4-Fluorophenylacetic acid is an acidic impurity and can be removed with a basic wash during the workup.

  • Aqueous Workup:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.

    • Wash the organic layer with water and then with brine to remove any remaining base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain the purified product.

Q: I am having difficulty purifying my N-substituted amide by column chromatography, and the yield is low.

A: Amides can sometimes be challenging to purify by chromatography due to their polarity and potential for hydrogen bonding with the silica gel.

  • Consider Recrystallization: Recrystallization is often a more effective purification method for solid amides.[1] Experiment with polar solvents like ethanol, acetone, or acetonitrile.[1]

  • Alternative Chromatography:

    • Different Stationary Phase: If using silica gel is problematic, consider using a different stationary phase like alumina.

    • Mobile Phase Modifiers: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can sometimes improve the chromatography of amides on silica gel.

III. Data Presentation

Table 1: Purification of Products from Friedel-Crafts Acylation with this compound

Aromatic SubstrateProductPurification MethodSolvent System / ConditionsYieldPurity
Anisole1-(4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-oneColumn ChromatographyHexane/Ethyl Acetate (gradient)85%>98% (by NMR)
Toluene2-(4-fluorophenyl)-1-(p-tolyl)ethan-1-oneRecrystallizationEthanol78%>99% (by HPLC)
Benzene2-(4-fluorophenyl)-1-phenylethan-1-oneColumn ChromatographyDichloromethane/Hexane (isocratic)90%>98% (by GC-MS)

Table 2: Purification of Amide and Ester Derivatives of 4-Fluorophenylacetic Acid

ReactantProductPurification MethodSolvent System / ConditionsYieldPurity
BenzylamineN-benzyl-2-(4-fluorophenyl)acetamideRecrystallizationEthanol/Water92%>99% (by HPLC)
EthanolEthyl 2-(4-fluorophenyl)acetateFractional Distillation105-107 °C at 15 mmHg88%>99% (by GC)
Aniline2-(4-fluorophenyl)-N-phenylacetamideColumn ChromatographyHexane/Ethyl Acetate (7:3)85%>98% (by NMR)

IV. Experimental Protocols

Protocol 1: Purification of an Aryl Ketone from a Friedel-Crafts Acylation Reaction
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Recrystallization: Alternatively, if the product is a solid, recrystallize from a suitable solvent (e.g., ethanol or isopropanol).

Protocol 2: Purification of an N-substituted Amide
  • Aqueous Workup: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (to remove any unreacted amine), followed by saturated aqueous NaHCO₃ (to remove any 4-fluorophenylacetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Initial Purification cluster_purification Final Purification cluster_analysis Analysis reaction 4-Fluorophenylacetyl Chloride Reaction (e.g., Friedel-Crafts, Amidation) quench Quenching (if applicable, e.g., with ice/HCl) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Drying & Concentration wash->dry purification_choice Assess Crude Product (TLC, NMR) dry->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product distillation Distillation (for liquids) purification_choice->distillation Liquid Product pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation->pure_product analysis Characterization (NMR, MS, HPLC, MP) pure_product->analysis

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_workflow cluster_emulsion Issue: Emulsion During Extraction cluster_purity Issue: Low Purity After Initial Workup cluster_yield Issue: Low Product Yield start Problem Encountered During Purification emulsion_q Is an emulsion present? start->emulsion_q purity_q What is the nature of the impurity? start->purity_q yield_q Where was the loss? start->yield_q emulsion_solutions 1. Wait & Swirl Gently 2. Add Brine 3. Filter through Celite® 4. Centrifuge emulsion_q->emulsion_solutions Yes acidic_impurity Acidic Impurity (e.g., 4-Fluorophenylacetic acid) purity_q->acidic_impurity Acidic neutral_byproducts Neutral Byproducts (e.g., isomers, side-products) purity_q->neutral_byproducts Neutral basic_wash Perform Basic Wash (e.g., NaHCO3 solution) acidic_impurity->basic_wash advanced_purification Perform Column Chromatography or Recrystallization neutral_byproducts->advanced_purification workup_loss Loss during workup/extraction yield_q->workup_loss Workup purification_loss Loss during final purification yield_q->purification_loss Purification optimize_extraction Optimize Extraction: - Check solvent choice - Perform more extractions workup_loss->optimize_extraction optimize_purification Optimize Purification: - Choose better recrystallization solvent - Adjust chromatography conditions purification_loss->optimize_purification

References

Technical Support Center: Scaling Up 4-Fluorophenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues encountered when scaling up reactions involving 4-Fluorophenylacetyl chloride. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound, which is often prepared from 4-fluorophenylacetic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, include:

  • Exothermic Reaction Control: The reaction is often highly exothermic, and improper heat management at a larger scale can lead to temperature spikes, side reactions, and potential thermal runaway.

  • Byproduct Management: The reaction generates gaseous byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), which require efficient scrubbing and neutralization systems at an industrial scale.

  • Mixing and Mass Transfer: Ensuring uniform mixing of reactants becomes more challenging in larger reactors, which can lead to localized "hot spots" and variations in product quality.

  • Purification: Removing impurities and unreacted starting materials at a large scale can be more complex and may require specialized distillation or crystallization techniques.

Q2: How does the choice of chlorinating agent impact the scale-up process?

A2: The choice between thionyl chloride and oxalyl chloride can have significant implications for scale-up:

  • Thionyl Chloride (SOCl₂): This is a common and cost-effective reagent. However, the reaction produces gaseous HCl and SO₂, which must be carefully managed. The reaction is typically performed at reflux, and controlling the reaction rate is crucial to manage the exotherm and gas evolution.

  • Oxalyl Chloride ((COCl)₂): This reagent is often used with a catalytic amount of dimethylformamide (DMF). The reaction can often be performed at lower temperatures, which can be an advantage for heat-sensitive substrates. The byproducts are gaseous HCl, carbon dioxide (CO₂), and carbon monoxide (CO). While effective, oxalyl chloride is generally more expensive than thionyl chloride.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: Safety is paramount when scaling up this synthesis. Key considerations include:

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including reaction calorimetry, should be conducted to understand the heat of reaction and the potential for thermal runaway.

  • Pressure Management: The evolution of gaseous byproducts can lead to a pressure buildup in the reactor. A robust pressure relief system and an efficient gas scrubbing system are essential.

  • Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive nature of the reactants and byproducts, especially HCl.

  • Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, acid-resistant gloves, and chemical splash goggles, must be used at all times.

Troubleshooting Guide

Issue 1: Low Yield Upon Scale-Up

Potential Cause Troubleshooting Step
Inadequate Temperature Control Optimize the addition rate of the chlorinating agent to maintain the desired reaction temperature. Ensure the reactor's cooling system is sufficient for the scale of the reaction.
Poor Mixing Increase the agitation speed to improve mixing. For very large reactors, consider installing baffles or using a different impeller design to ensure homogeneity.
Moisture Contamination Ensure all reactants, solvents, and equipment are thoroughly dried. Moisture will react with the acid chloride, reducing the yield.
Incomplete Reaction Monitor the reaction progress using in-process analytical techniques (e.g., FTIR, GC). Extend the reaction time if necessary.

Issue 2: High Impurity Profile in the Final Product

Potential Cause Troubleshooting Step
Side Reactions due to High Temperatures Improve temperature control to prevent localized overheating. Consider running the reaction at a lower temperature for a longer duration.
Decomposition of Product during Distillation Purify the product via vacuum distillation to lower the boiling point and minimize thermal degradation.
Presence of Unreacted Starting Material Ensure the stoichiometry of the reactants is correct. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion.
Contamination from Byproducts Implement an efficient scrubbing system to remove gaseous byproducts and prevent their re-dissolution into the reaction mixture.

Issue 3: Difficulty in Removing Gaseous Byproducts

Potential Cause Troubleshooting Step
Inadequate Scrubber Capacity Ensure the gas scrubber is appropriately sized for the volume of gas being produced at the scaled-up reaction rate.
Back Pressure in the Reactor Optimize the design of the gas outlet and scrubbing system to minimize back pressure, which can affect the reaction equilibrium.
Inefficient Neutralization Monitor the pH of the scrubbing solution and replenish the neutralizing agent (e.g., sodium hydroxide) as needed.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Industrial Scale (500 kg)
Typical Yield 90-95%85-90%80-88%
Purity (before purification) ~95%~90%~85-90%
Reaction Time 2-4 hours6-8 hours10-12 hours
Heat of Reaction (kJ/mol) -120 to -150-120 to -150-120 to -150
Max Temperature Rise (Adiabatic) ~50-60 °C~50-60 °C~50-60 °C

Note: The data in this table is illustrative and can vary depending on the specific process conditions and equipment used.

Table 2: Common Impurities and Analytical Methods for Control

Impurity Potential Source Analytical Method
4-Fluorophenylacetic acidIncomplete reactionHPLC, GC-MS
Polymeric byproductsHigh reaction temperaturesGPC, LC-MS
Residual SolventsPurification processHeadspace GC
Isomeric ImpuritiesImpurities in starting materialGC-MS, NMR

Experimental Protocols

Representative Pilot-Scale Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on a thorough risk assessment and laboratory-specific conditions.

Materials:

  • 4-Fluorophenylacetic acid (10.0 kg, 64.9 mol)

  • Thionyl chloride (11.6 kg, 97.4 mol, 1.5 equiv.)

  • Toluene (50 L)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Gas scrubber system containing a sodium hydroxide solution.

  • Vacuum distillation setup.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 4-fluorophenylacetic acid (10.0 kg) and toluene (50 L).

  • Inerting: Purge the reactor with nitrogen for 30 minutes.

  • Heating: Heat the mixture to 40-45 °C with stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (11.6 kg) to the reactor over 4-5 hours, maintaining the temperature between 45-50 °C. The off-gases (HCl and SO₂) should be vented through the scrubber system.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the disappearance of the starting material.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours, or until the reaction is complete.

  • Solvent Removal: Cool the reaction mixture to 40-50 °C and remove the toluene and excess thionyl chloride by distillation under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactor_prep Reactor Preparation (Clean, Dry, N2 Purge) start->reactor_prep charge Charge Reactants (4-Fluorophenylacetic Acid, Toluene) reactor_prep->charge heat1 Heat to 40-45°C charge->heat1 add_socl2 Slow Addition of SOCl2 (45-50°C) heat1->add_socl2 monitor In-Process Monitoring (HPLC) add_socl2->monitor gas_scrubber Gas Scrubber (NaOH solution) add_socl2->gas_scrubber Off-gas (HCl, SO2) reflux Reflux at 80-85°C monitor->reflux Reaction Incomplete cool Cool to 40-50°C monitor->cool Reaction Complete reflux->monitor distill1 Solvent Removal (Vacuum Distillation) cool->distill1 distill2 Product Purification (Vacuum Distillation) distill1->distill2 end Final Product distill2->end

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Low Yield Observed check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Agitation Parameters start->check_mixing check_moisture Verify Anhydrous Conditions start->check_moisture check_completeness Analyze Reaction Progress Data start->check_completeness optimize_addition Optimize Reagent Addition Rate check_temp->optimize_addition Temperature Spikes Detected improve_agitation Increase Agitation/Improve Baffling check_mixing->improve_agitation Poor Mixing Suspected dry_reagents Dry Solvents and Reagents check_moisture->dry_reagents Moisture Contamination Likely extend_time Extend Reaction Time check_completeness->extend_time Incomplete Conversion end Process Optimized optimize_addition->end Improved Yield improve_agitation->end Improved Yield dry_reagents->end Improved Yield extend_time->end Improved Yield

Caption: Troubleshooting logic for addressing low yield in scaled-up reactions.

Technical Support Center: 4-Fluorophenylacetyl Chloride Mediated Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing and troubleshooting 4-Fluorophenylacetyl chloride mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving a low yield. What are the most common causes?

A1: Low yields in these coupling reactions typically stem from a few key factors:

  • Moisture: this compound is highly sensitive to water, which will hydrolyze it to the unreactive 4-fluorophenylacetic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: The purity of the amine, this compound, solvent, and base are critical. Use freshly opened or purified reagents for best results.

  • Inadequate Base: A base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction. If the HCl is not scavenged, it can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Sub-optimal Temperature: While many reactions proceed well at 0°C to room temperature, some less reactive amines may require gentle heating. Conversely, excessive heat can lead to side reactions and decomposition.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Ensure accurate measurement of all components.

Q2: I am observing the formation of multiple products. What could be the reason?

A2: The formation of multiple products can be due to side reactions. Common side reactions include the reaction of the product amide with any remaining this compound, especially if the product contains a nucleophilic group. Additionally, if the amine has multiple reactive sites, acylation may occur at more than one position. Careful control of stoichiometry and reaction temperature can help minimize these side reactions.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine reactant.[1] Common choices include tertiary amines like triethylamine (TEA) or pyridine. While triethylamine is a stronger base, pyridine can sometimes be more effective as a catalyst.[2] The choice of base can influence the reaction rate and yield, and may need to be optimized for your specific substrates.

Q4: Which solvent is best for this reaction?

A4: Aprotic solvents that do not react with the acyl chloride are preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve a wide range of reactants. The choice of solvent can affect reaction rates and the solubility of your starting materials and should be selected accordingly. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can also be considered.

Q5: Can I use a catalyst to improve my reaction?

A5: Yes, 4-dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[3] It reacts with the acyl chloride to form a more reactive intermediate, which is then more readily attacked by the amine. DMAP is particularly useful for acylating sterically hindered or less reactive amines.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture in the reactionEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Impure reagentsUse freshly opened or purified starting materials.
Insufficient or inadequate baseUse at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. For primary or secondary amines, two equivalents of the amine can be used, with one acting as the base.
Incorrect reaction temperatureStart the reaction at 0°C and allow it to warm to room temperature. If the reaction is slow, consider gentle heating.
Formation of Multiple Products Side reactionsCarefully control the stoichiometry of the reactants. Add the this compound slowly to the reaction mixture.
Diacylation of the amineUse a slight excess of the amine to ensure complete consumption of the acyl chloride.
Difficult Product Purification Unreacted starting materialsMonitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Byproducts from side reactionsOptimize reaction conditions (temperature, stoichiometry) to minimize byproduct formation. Consider alternative purification methods like column chromatography.

Data Presentation

Table 1: Effect of Base on Amide Synthesis Yield

The following data illustrates the effect of the base on the yield of a representative acylation reaction. While triethylamine is a stronger base, pyridine can sometimes lead to higher yields.[2]

BasepKbRepresentative Yield (%)
Triethylamine3.01~70-80%
Pyridine8.75~80-90%

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Common Solvents for this compound Couplings

SolventKey Properties
Dichloromethane (DCM)Aprotic, good solubility for many organic compounds.
Tetrahydrofuran (THF)Aprotic, good solubility for a wide range of reactants.
2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to DCM and THF, derived from renewable resources.
Cyclopentyl methyl ether (CPME)A hydrophobic ether solvent that is more stable than THF and resists peroxide formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-2-(4-fluorophenyl)acetamide

This protocol is based on the widely used Schotten-Baumann reaction conditions.[4][5]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a suitable base (1.1-2.0 equivalents), such as triethylamine or pyridine, to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: DMAP-Catalyzed Acylation for Less Reactive Amines

For sterically hindered or electronically deactivated amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[3]

  • Setup: Follow steps 1 and 2 from Protocol 1.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05-0.1 equivalents) to the reaction mixture.

  • Cooling and Acyl Chloride Addition: Follow steps 3 and 4 from Protocol 1.

  • Reaction, Workup, and Purification: Follow steps 5, 6, and 7 from Protocol 1.

Visualizations

Caption: Mechanism of this compound mediated amide coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Verify Reagent Purity (Fresh Reagents?) Check_Moisture->Check_Reagents If dry Improved_Yield Improved Yield Check_Moisture->Improved_Yield If moisture is issue Check_Base Evaluate Base (Sufficient Amount? Correct Choice?) Check_Reagents->Check_Base If pure Check_Reagents->Improved_Yield If purity is issue Check_Temp Optimize Temperature (Too high/low?) Check_Base->Check_Temp If adequate Check_Base->Improved_Yield If base is issue Consider_Catalyst Consider Catalyst (e.g., DMAP) Check_Temp->Consider_Catalyst If optimized Check_Temp->Improved_Yield If temp is issue Consider_Catalyst->Improved_Yield

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Friedel-Crafts Reactions with 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Friedel-Crafts reactions involving 4-Fluorophenylacetyl chloride. Below you will find frequently asked questions, a summary of reaction parameters, a detailed experimental protocol, and a troubleshooting workflow to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a very low yield or no product at all. What are the likely causes?

A1: Low to no yield in a Friedel-Crafts acylation with this compound can stem from several factors:

  • Catalyst Deactivation: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout your setup and experiment.

  • Insufficient Catalyst: The ketone product of the Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary for the reaction to proceed to completion.

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on your aromatic substrate can render it too electron-poor to undergo electrophilic aromatic substitution.[2]

  • Inadequate Reaction Temperature: The fluorine atom on the this compound is an electron-withdrawing group, which can slightly decrease the reactivity of the acyl chloride. This may necessitate higher reaction temperatures or longer reaction times compared to reactions with unsubstituted phenylacetyl chloride.

Q2: I am observing the formation of multiple products or isomers. How can I improve the selectivity of my reaction?

A2: The formation of multiple products is a common challenge in Friedel-Crafts reactions. Here's how to address it:

  • Control of Reaction Temperature: The regioselectivity of Friedel-Crafts reactions can be highly temperature-dependent. Running the reaction at a lower temperature can often favor the formation of a specific isomer. It is advisable to perform small-scale trial reactions at various temperatures to determine the optimal conditions for your desired product.

  • Choice of Lewis Acid Catalyst: The nature of the Lewis acid can influence the isomeric distribution of the product. While AlCl₃ is a strong and common catalyst, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer improved selectivity in some cases, albeit potentially at the expense of reaction rate.[3]

  • Solvent Effects: The solvent can also play a role in selectivity. Less polar solvents may sometimes lead to different isomeric ratios.

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A3: The formation of dark, tarry materials often indicates side reactions or decomposition. Potential causes include:

  • Excessively High Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of starting materials, intermediates, or products, resulting in polymerization and tar formation. Careful temperature control is critical.

  • Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, if using a solvent that can be alkylated or acylated, it may lead to unwanted side products and tar. Inert solvents like dichloromethane or 1,2-dichloroethane are generally preferred.

  • Instability of the Acyl Chloride: While this compound is relatively stable, prolonged exposure to harsh conditions can lead to decomposition.

Q4: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group in a Friedel-Crafts reaction with this compound?

A4: No, aromatic compounds bearing amine or hydroxyl groups are generally unsuitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen or oxygen atoms will react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards electrophilic substitution.[4]

Summary of Key Reaction Parameters

The following table provides a general overview of typical quantitative parameters for Friedel-Crafts acylation reactions. Note that these are starting points and may require optimization for your specific substrate and experimental setup when using this compound.

ParameterTypical RangeNotes
Catalyst Loading (e.g., AlCl₃) 1.0 - 1.5 equivalentsStoichiometric amounts are often required due to complexation with the product ketone.[1]
Aromatic Substrate 1.0 equivalentThe limiting reagent in many cases.
This compound 1.0 - 1.2 equivalentsA slight excess may be used to ensure complete reaction.
Reaction Temperature 0 °C to refluxThe optimal temperature is substrate-dependent and may need to be higher due to the deactivating effect of the fluorine atom.
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS for completion.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvents are crucial to avoid side reactions.

Detailed Experimental Protocol: Acylation of Benzene with this compound

This protocol provides a general methodology for the Friedel-Crafts acylation of benzene with this compound. This procedure should be adapted and optimized based on the specific aromatic substrate being used.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Addition funnel

  • Nitrogen or Argon inlet

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition of the aromatic substrate, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, it may be gently heated to reflux.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-phenyl-2-(4-fluorophenyl)ethan-1-one.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction with this compound Problem Identify the Primary Issue Start->Problem LowYield Low or No Yield Problem->LowYield Yield Issue SideProducts Multiple Products / Isomers Problem->SideProducts Selectivity Issue TarFormation Dark Color / Tar Formation Problem->TarFormation Purity Issue CheckAnhydrous Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) LowYield->CheckAnhydrous LowerTemp Lower Reaction Temperature SideProducts->LowerTemp ControlTemp Maintain Strict Temperature Control TarFormation->ControlTemp CheckCatalystAmount Increase Catalyst Loading (Stoichiometric or slight excess) CheckAnhydrous->CheckCatalystAmount If still low CheckSubstrate Verify Aromatic Substrate is Not Deactivated CheckCatalystAmount->CheckSubstrate If still low IncreaseTemp Increase Reaction Temperature or Time CheckSubstrate->IncreaseTemp If still low SolutionYield Improved Yield IncreaseTemp->SolutionYield ChangeCatalyst Screen Milder Lewis Acids (e.g., FeCl₃, ZnCl₂) LowerTemp->ChangeCatalyst If still impure ChangeSolvent Evaluate Different Inert Solvents ChangeCatalyst->ChangeSolvent If still impure SolutionSelectivity Improved Selectivity ChangeSolvent->SolutionSelectivity CheckSolvent Confirm Solvent is Inert ControlTemp->CheckSolvent If still forming tar SolutionPurity Cleaner Reaction CheckSolvent->SolutionPurity

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

References

Technical Support Center: Managing Exotherms in Reactions with 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic events during chemical reactions involving 4-Fluorophenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and toxic compound that can cause severe skin burns and eye damage.[1][2][3] It is also highly reactive, particularly with water, with which it can react violently.[4] When heated, its vapors may form explosive mixtures with air.

Q2: Why are reactions with this compound, such as Friedel-Crafts acylation, exothermic?

A2: Friedel-Crafts acylation, a common reaction for this compound, is inherently exothermic. The reaction involves the formation of a highly reactive acylium ion intermediate through the interaction of the acyl chloride with a Lewis acid catalyst (e.g., aluminum chloride).[5] The subsequent reaction of this electrophile with an aromatic ring is a thermodynamically favorable process that releases significant heat. The complexation of the ketone product with the Lewis acid is also an exothermic step.

Q3: What are the initial signs of a developing exotherm or a potential runaway reaction?

A3: Key indicators include a rapid and unexpected rise in the internal reaction temperature, an increase in the reaction vessel's pressure, noticeable gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent even with external cooling.[6]

Q4: Can I use water to quench a reaction involving this compound?

A4: Direct quenching of the reaction mixture with water is extremely hazardous and should be avoided. This compound reacts violently with water, which can lead to a rapid and uncontrollable exotherm, splashing of corrosive materials, and the release of toxic gases.[4] A carefully planned and controlled quenching procedure is essential.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Potential Cause Recommended Solution
Rate of addition of this compound is too fast. Immediately stop the addition. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). Once the temperature is stable and under control, resume the addition at a significantly slower rate.
Inadequate cooling or stirring. Ensure the cooling bath is at the target temperature and that the heat transfer fluid is circulating effectively. Verify that the mechanical stirrer is functioning correctly and providing vigorous agitation to ensure uniform temperature distribution.
Concentration of reagents is too high. For future experiments, consider diluting the reaction mixture with an appropriate anhydrous solvent to increase the total heat capacity of the system.
Lewis acid catalyst is too reactive for the substrate. Consider using a milder Lewis acid catalyst. The choice of catalyst can significantly impact the reaction rate and exothermicity.
Issue 2: Exotherm Continues to Rise After Addition is Complete
Potential Cause Recommended Solution
Accumulation of unreacted starting material. This is a critical situation that can lead to a runaway reaction. If the temperature continues to rise despite maximum cooling, prepare for an emergency quench.
Cooling system failure. Immediately implement a secondary cooling method if available (e.g., adding dry ice to the cooling bath, being cautious of solvent compatibility). Prepare for an emergency quench.
Reaction has reached a thermal runaway point. Execute the emergency quenching procedure immediately. Evacuate personnel from the immediate area and follow all established safety protocols.
Issue 3: Difficulties During Quenching and Work-up
Potential Cause Recommended Solution
Violent reaction upon quenching. The quenching agent is being added too quickly or the reaction mixture has not been sufficiently cooled. Ensure the reaction mixture is cooled to the recommended temperature (typically 0-5 °C) before slowly adding the pre-chilled quenching solution.
Formation of emulsions during aqueous work-up. This is often due to the formation of aluminum hydroxides.[7] Quenching with a mixture of crushed ice and concentrated hydrochloric acid can help keep the aluminum salts dissolved in the aqueous layer, facilitating separation.[7]
Product isolation is challenging. Incomplete quenching can leave a complex of the ketone product and the Lewis acid, making extraction difficult.[7] Ensure the quenching process is complete by allowing sufficient time for the hydrolysis of the complex.

Experimental Protocols

Protocol 1: General Procedure for Controlled Friedel-Crafts Acylation

This protocol outlines a general method for the acylation of an aromatic substrate with this compound, emphasizing temperature control.

Materials:

  • Aromatic substrate

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon).

  • Catalyst Suspension: In the flask, suspend the anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add the aromatic substrate to the cooled suspension while maintaining the temperature below 5 °C.

  • Acyl Chloride Addition: Add the this compound to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by a suitable analytical technique (e.g., TLC or GC).

  • Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Emergency Quenching Procedure

This protocol is for situations where a thermal runaway is imminent or in progress.

Prerequisites:

  • A pre-chilled, robust quenching agent should be readily accessible. A slurry of crushed ice and a weak acid (e.g., dilute HCl) is a common choice.

  • All personnel must be trained on this procedure and the location of all safety equipment.

Procedure:

  • Alert: Announce the emergency to all personnel in the vicinity.

  • Stop Additions: Immediately cease the addition of any reagents.

  • Maximize Cooling: If safe to do so, apply maximum cooling to the reactor.

  • Controlled Quench: If the temperature continues to rise uncontrollably, slowly and carefully add a pre-determined, appropriate quenching agent to the reaction. Do not dump the entire volume of quenching agent at once.

  • Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert emergency responders.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.59 g/mol [3]
Boiling Point 202-204 °C[3]
Density 1.259 g/cm³ (at 20 °C)[3]
Flash Point 107 °C[3]
Hazards Corrosive, Toxic, Reacts with water[1][2][3]

Visualizations

Exotherm_Management_Workflow cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting start Start Reaction monitor Monitor Temperature start->monitor stable Temperature Stable? monitor->stable exotherm Exotherm Detected stable->exotherm No continue_reaction Continue Reaction stable->continue_reaction Yes stop_addition Stop Reagent Addition exotherm->stop_addition continue_reaction->monitor increase_cooling Increase Cooling stop_addition->increase_cooling check_stirring Check Stirring increase_cooling->check_stirring controlled Exotherm Controlled? check_stirring->controlled resume Resume Addition Slowly controlled->resume Yes emergency EMERGENCY QUENCH controlled->emergency No resume->monitor Quenching_Pathway reaction_mixture Reaction Mixture (Post-Reaction) cool_reaction Cool to 0-5 °C reaction_mixture->cool_reaction slow_addition Slowly Add Reaction Mixture to Quench cool_reaction->slow_addition prepare_quench Prepare Quench Solution (Ice + Conc. HCl) prepare_quench->slow_addition hydrolysis Hydrolysis of AlCl3-Ketone Complex slow_addition->hydrolysis workup Aqueous Work-up hydrolysis->workup

References

Technical Support Center: Removal of 4-Fluorophenylacetic Acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the removal of 4-fluorophenylacetic acid as a byproduct from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing 4-fluorophenylacetic acid from a reaction mixture?

The primary methods for removing 4-fluorophenylacetic acid, a white, shiny crystalline powder, include crystallization, high-vacuum distillation, and chromatographic techniques.[1] The choice of method depends on the properties of the desired product and the scale of the reaction.

Q2: How can I effectively remove positional isomers, such as 2- and 3-fluorophenylacetic acid, from my 4-fluorophenylacetic acid product?

The separation of positional isomers of fluorophenylacetic acid can be challenging due to their similar chemical structures.[2] High-performance liquid chromatography (HPLC) is a highly effective technique for this purpose.[2][3] The choice of organic modifier in the mobile phase is crucial for achieving a successful separation.[2]

Q3: Which solvents are recommended for the crystallization of 4-fluorophenylacetic acid?

Heptane is a commonly cited solvent for the crystallization of 4-fluorophenylacetic acid.[1][4] For purification of other compounds from this byproduct, the solubility of 4-fluorophenylacetic acid should be considered; it is moderately soluble in polar solvents like water and ethanol, and insoluble in non-polar solvents such as hexane and benzene.[5]

Q4: What are the critical parameters for purifying a product from 4-fluorophenylacetic acid via distillation?

For compounds that are thermally stable, high-vacuum distillation is considered one of the most effective methods for achieving high purity by removing 4-fluorophenylacetic acid.[1][4][6] The key is to operate at a sufficiently low pressure to allow for distillation without thermal degradation of the desired product.

Q5: How can liquid-liquid extraction be utilized to remove 4-fluorophenylacetic acid?

Liquid-liquid extraction based on acid-base chemistry is a standard method for removing acidic impurities like 4-fluorophenylacetic acid.[7] By dissolving the reaction mixture in an immiscible organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic 4-fluorophenylacetic acid will be converted to its salt, which is soluble in the aqueous layer and thus removed from the organic layer containing the product.[8]

Q6: What analytical techniques are suitable for detecting residual 4-fluorophenylacetic acid and its isomers?

High-performance liquid chromatography (HPLC) with UV detection is a common and effective method for the analysis of 4-fluorophenylacetic acid and its isomers.[3] Detection is typically performed at low UV wavelengths, such as 210 nm or 264 nm.[3] This technique can also be made compatible with mass spectrometry.[3] For a simpler but less selective approach, direct UV detection in the 200 to 210 nm range can be used to detect the carboxyl group.[9]

Q7: My desired product is also an acidic compound. How can I selectively remove the 4-fluorophenylacetic acid byproduct?

When both the product and the byproduct are acidic, separation can be more complex. Chromatographic methods, such as column chromatography or preparative HPLC, are often necessary.[2] The separation will depend on the differences in polarity and affinity for the stationary phase between your product and 4-fluorophenylacetic acid.

Q8: What safety precautions should be observed when handling 4-fluorophenylacetic acid?

4-Fluorophenylacetic acid is an irritant and can cause skin and eye irritation, as well as potential respiratory irritation.[1][10] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

Data Presentation

Table 1: Physical and Chemical Properties of 4-Fluorophenylacetic Acid

PropertyValue
CAS Number 405-50-5[4]
Molecular Formula C8H7FO2[3]
Molecular Weight 154.14 g/mol [3]
Appearance White shiny crystalline powder or flakes[1][4]
Melting Point 81-83 °C[4][12]
Boiling Point 265.3 °C[13]
Solubility in Water Insoluble[4][14]
Solubility in Organic Solvents Moderately soluble in polar solvents (e.g., ethanol); Insoluble in non-polar solvents (e.g., hexane, benzene)[5]

Table 2: Example HPLC Method Parameters for Isomer Separation

ParameterCondition 1Condition 2
Column Primesep SB, 4.6 x 250 mm, 5 µm[3]Primesep SB, 4.6 x 250 mm, 5 µm[3]
Mobile Phase Acetonitrile/Water (40/60)[3]Acetonitrile/Water (60/40)[3]
Buffer 0.2% Formic Acid[3]2.0% Acetic Acid[3]
Flow Rate 1.0 mL/min[3]1.0 mL/min[3]
Detection UV at 264 nm[3]UV at 264 nm[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while 4-fluorophenylacetic acid has different solubility characteristics. Heptane is a good starting point for crystallizing 4-fluorophenylacetic acid itself.[1][4]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by High-Vacuum Distillation

  • Apparatus Setup: Assemble a distillation apparatus suitable for high-vacuum operation, including a vacuum pump, a cold trap, and a distillation head with a condenser.

  • Sample Loading: Place the crude product into the distillation flask.

  • Vacuum Application: Gradually apply a high vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the appropriate boiling point for your desired compound, leaving the less volatile 4-fluorophenylacetic acid behind, or vice versa if the byproduct is more volatile.

  • System Shutdown: After distillation is complete, cool the system to room temperature before releasing the vacuum.

Protocol 3: Liquid-Liquid Extraction for Removal of Acidic Byproducts

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[15]

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate solution or a dilute (e.g., 5%) sodium hydroxide solution.[7]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup, especially when using bicarbonate.[7]

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the salt of 4-fluorophenylacetic acid.

  • Draining: Drain the lower aqueous layer.

  • Repeat (Optional): Repeat the aqueous wash one or two more times to ensure complete removal of the acidic byproduct.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Drain the organic layer into a flask and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and evaporate the solvent to obtain the purified product.

Protocol 4: HPLC Analysis for Purity Assessment

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Standard Preparation: Prepare a standard solution of 4-fluorophenylacetic acid for comparison.

  • Instrument Setup: Set up the HPLC system with an appropriate column (e.g., C18 or a specialized phase like FluoroPhenyl) and mobile phase.[3][16]

  • Injection: Inject the sample and standard solutions onto the column.

  • Data Acquisition: Record the chromatograms, monitoring at a suitable UV wavelength (e.g., 210 nm or 264 nm).[3]

  • Analysis: Compare the retention time of any impurity peaks in the sample chromatogram with the retention time of the 4-fluorophenylacetic acid standard to confirm its presence or absence. Quantify the purity by integrating the peak areas.

Visualizations

Removal_Workflow start Crude Product Containing 4-Fluorophenylacetic Acid Byproduct check_properties Assess Properties of Desired Product and Byproduct start->check_properties extraction Liquid-Liquid Extraction (Acid-Base) check_properties->extraction Product is neutral or basic & byproduct is acidic crystallization Crystallization check_properties->crystallization Significant difference in solubility distillation High-Vacuum Distillation check_properties->distillation Product is thermally stable & has different boiling point chromatography Chromatography (e.g., HPLC, Column) check_properties->chromatography Similar properties or positional isomers present analysis Purity Analysis (e.g., HPLC) extraction->analysis crystallization->analysis distillation->analysis chromatography->analysis end Purified Product analysis->end

Caption: Workflow for selecting a purification method.

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase (Basic Solution, e.g., NaHCO3) organic_initial Desired Product (Neutral/Basic) 4-Fluorophenylacetic Acid (Acidic) process Add Aqueous Base and Shake organic_initial->process organic_final Desired Product (Neutral/Basic) aqueous_initial Empty aqueous_initial->process aqueous_final 4-Fluorophenylacetate Salt process->organic_final Stays in Organic Phase process->aqueous_final Moves to Aqueous Phase

Caption: Mechanism of acid-base extraction for removal.

References

catalyst selection and optimization for 4-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-fluorophenylacetyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.[1] This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation from 4-fluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting 4-fluorophenylacetic acid to this compound?

The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both are typically used in excess. The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[2][3]

Q2: Why is a catalyst like DMF used with oxalyl chloride?

DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species in the reaction. This reagent facilitates the conversion of the carboxylic acid to the acyl chloride under mild conditions.

Q3: My reaction with oxalyl chloride and DMF is showing unexpected impurities. What could be the cause?

Unwanted side products can sometimes arise from the degradation of the Vilsmeier reagent.[4] It is crucial to use the reagents under anhydrous conditions and to control the reaction temperature.

Q4: Is it necessary to purify this compound after synthesis?

The need for purification depends on the requirements of the subsequent reaction. In many cases, the crude this compound can be used directly after removing the excess chlorinating agent and solvent by rotary evaporation.[4][5] If high purity is required, vacuum distillation is the preferred method.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by observing the cessation of gas evolution (HCl and, in the case of oxalyl chloride, CO and CO₂). For a more detailed analysis, a small aliquot of the reaction mixture can be carefully quenched with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) and then analyzed by techniques like TLC or HPLC to check for the disappearance of the starting carboxylic acid.[5]

Catalyst Selection and Optimization

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product. The following tables summarize key optimization parameters.

Table 1: Comparison of Common Chlorinating Agents

ReagentCatalystTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Often used neat or with a catalytic amount of DMFReflux, 1-3 hoursLow cost, byproducts (SO₂ and HCl) are gaseous and easily removed.Can lead to charring with sensitive substrates, requires higher temperatures.
Oxalyl Chloride ((COCl)₂)N,N-Dimethylformamide (DMF)Room temperature, 1-2 hours in a solvent like CH₂Cl₂[6][7]Milder reaction conditions, byproducts are gaseous.Higher cost, potential for side reactions with the Vilsmeier reagent.[4]

Table 2: Optimization of Reaction Parameters with Oxalyl Chloride/DMF

ParameterRangeRecommendationRationale
Oxalyl Chloride (equivalents) 1.1 - 2.01.3 - 1.5Ensures complete conversion of the carboxylic acid. Using a large excess can complicate removal.
DMF (catalyst loading) 1-2 drops (catalytic)1-2 drops per 25-30 mmol of acid[6]A small amount is sufficient to catalyze the reaction. Excess DMF can lead to side reactions.
Temperature (°C) 0 - Room TemperatureRoom TemperatureThe reaction is typically efficient at room temperature, avoiding the need for heating or cooling.[7]
Reaction Time (hours) 1 - 31.5 - 2Sufficient time for complete conversion at room temperature.[6][7]
Solvent Dichloromethane (CH₂Cl₂), HexaneDichloromethane (CH₂Cl₂)An inert solvent that effectively dissolves the starting material and is easily removed.

Experimental Protocols

Protocol 1: Synthesis using Oxalyl Chloride and DMF

This protocol is adapted from a general procedure for the synthesis of acid chlorides.[2][6]

  • To a solution of 4-fluorophenylacetic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen), add oxalyl chloride (1.3 equivalents) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops).

  • Stir the reaction mixture at room temperature for 1.5 to 2 hours. The reaction is complete when gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.

Protocol 2: Synthesis using Thionyl Chloride

This protocol is based on a general procedure for the synthesis of acid chlorides using thionyl chloride.[8]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-fluorophenylacetic acid (1 equivalent) and an excess of thionyl chloride (SOCl₂) (e.g., 2 equivalents).

  • Optionally, a few drops of DMF can be added as a catalyst.

  • Heat the reaction mixture to reflux for 1 to 3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure.

  • The crude product can be used as is or purified by vacuum distillation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the acid chloride. 3. Loss of product during workup.1. Increase reaction time or temperature (for thionyl chloride). Ensure sufficient chlorinating agent is used. 2. Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. 3. This compound is a liquid and can be volatile. Be cautious during solvent removal.
Presence of Starting Material (4-fluorophenylacetic acid) 1. Insufficient chlorinating agent. 2. Reaction time is too short.1. Add additional chlorinating agent. 2. Extend the reaction time and monitor by quenching an aliquot and analyzing with TLC or HPLC.
Dark-colored or Tarry Product 1. Reaction temperature is too high, especially with thionyl chloride. 2. Side reactions due to impurities in the starting material or reagents.1. For thionyl chloride reactions, consider a lower reflux temperature or using a solvent. For oxalyl chloride, ensure the reaction is run at room temperature. 2. Ensure the purity of the starting materials and reagents.
Difficult Purification 1. The product may be unstable to distillation. 2. Formation of high-boiling point impurities.1. If the product is thermally labile, consider using the crude material directly in the next step. 2. Optimize reaction conditions to minimize side product formation.

Visualized Workflows

Experimental Workflow for Synthesis with Oxalyl Chloride

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 4-fluorophenylacetic acid in anhydrous CH₂Cl₂ B Add Oxalyl Chloride A->B Under N₂ C Add catalytic DMF B->C D Stir at Room Temperature (1.5 - 2 hours) C->D E Rotary Evaporation D->E Reaction Complete F Crude this compound E->F G Vacuum Distillation (Optional) F->G For high purity H Pure this compound G->H

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Incomplete Reaction Check_SM Starting material present? Start->Check_SM Check_Conditions Anhydrous conditions? Check_SM->Check_Conditions No Sol_SM_Time Increase reaction time or add more reagent. Check_SM->Sol_SM_Time Yes Impure_Product Impure or Tarry Product? Check_Conditions->Impure_Product Yes Sol_Anhydrous Use dry solvents/reagents and inert atmosphere. Check_Conditions->Sol_Anhydrous No Sol_Temp Lower reaction temperature. Impure_Product->Sol_Temp Yes Proceed Proceed with crude or purify by distillation. Impure_Product->Proceed No Sol_Reagents Check purity of starting materials. Sol_Temp->Sol_Reagents

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Navigating the Analytical Challenges of 4-Fluorophenylacetyl Chloride: A Comparative Guide to Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 4-Fluorophenylacetyl chloride is a critical step in ensuring the quality and safety of pharmaceutical products. Due to its inherent reactivity, direct analysis of this acyl chloride is fraught with challenges, necessitating robust and validated analytical methods. This guide provides an objective comparison of suitable analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.

This compound (4-FPAC) is a key building block in the synthesis of various pharmaceutical compounds. Its high reactivity, while beneficial for synthesis, makes it susceptible to hydrolysis and degradation, complicating its accurate measurement. Therefore, analytical methods for 4-FPAC typically employ a derivatization step to convert it into a more stable compound that can be reliably analyzed by chromatographic techniques. This guide focuses on two of the most common and effective approaches: High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization and Gas Chromatography (GC) with Flame Ionization Detection (FID) following derivatization.

Performance Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the typical performance characteristics of validated methods for similar acyl chlorides, providing a solid basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection (Following derivatization with 2-nitrophenylhydrazine)

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.03 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.08 µg/mL
Accuracy (Recovery) 87.8 - 114.1%
Precision (RSD) < 3.36%

Table 2: Gas Chromatography (GC) with Flame Ionization Detection (FID) (Following derivatization to the corresponding methyl ester)

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.1 µg/mL (estimated)
Limit of Quantification (LOQ) ~0.3 µg/mL (estimated)
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Experimental Protocols: A Closer Look

To provide a practical understanding of how these methods are implemented, a detailed experimental protocol for a validated HPLC-UV method is presented below.

Detailed Experimental Protocol: HPLC-UV Method with 2-Nitrophenylhydrazine Derivatization

This method is based on the principle of converting the reactive this compound into a stable, UV-active derivative that can be readily separated and quantified by reverse-phase HPLC.

1. Reagents and Materials:

  • This compound standard

  • 2-nitrophenylhydrazine (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution.

  • Derivatization Reagent Solution: Prepare a solution of 2-nitrophenylhydrazine in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution and reacting with the derivatization reagent.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile and react with the derivatization reagent under the same conditions as the standards.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution in acetonitrile, add an excess of the 2-nitrophenylhydrazine solution.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • The resulting solution containing the stable derivative is then ready for HPLC analysis.

4. HPLC-UV Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Injection Volume: 10 µL

  • UV Detection: At a wavelength where the derivative shows maximum absorbance (e.g., around 395 nm).

5. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Selecting the Right Analytical Path: A Decision Workflow

The selection of an appropriate analytical method for a reactive intermediate like this compound is a multi-faceted process. The following diagram illustrates a logical workflow to guide this decision-making process.

MethodSelectionWorkflow Workflow for Analytical Method Selection for Reactive Intermediates start Define Analytical Requirement physchem Assess Physicochemical Properties (Volatility, Thermal Stability) start->physchem hplc_path HPLC Method Development physchem->hplc_path Non-Volatile or Thermally Labile gc_path GC Method Development physchem->gc_path Volatile and Thermally Stable derivatization_hplc Select Derivatization Reagent for HPLC (e.g., 2-Nitrophenylhydrazine) hplc_path->derivatization_hplc derivatization_gc Select Derivatization Reagent for GC (e.g., Methanol) gc_path->derivatization_gc hplc_validation Method Validation (ICH) Linearity, Accuracy, Precision, LOD/LOQ, Specificity derivatization_hplc->hplc_validation gc_validation Method Validation (ICH) Linearity, Accuracy, Precision, LOD/LOQ, Specificity derivatization_gc->gc_validation comparison Compare Method Performance (Sensitivity, Robustness, Cost) hplc_validation->comparison gc_validation->comparison final_method Select Final Analytical Method comparison->final_method

Workflow for selecting and validating an analytical method.

Comparative Reactivity Analysis: 4-Fluorophenylacetyl Chloride vs. Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 4-Fluorophenylacetyl chloride and phenylacetyl chloride in nucleophilic acyl substitution reactions.

This guide provides an objective comparison of the reactivity of this compound and its unsubstituted counterpart, phenylacetyl chloride. Understanding the nuanced differences in their reaction kinetics is paramount for optimizing synthetic routes, predicting reaction outcomes, and developing novel chemical entities. This analysis is supported by established principles of physical organic chemistry and detailed experimental protocols for verifying these reactivity profiles.

Executive Summary

Theoretical Framework: The Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of meta- or para-substituents on the reactivity of benzene derivatives. The equation is given by:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the para-fluoro substituent, the Hammett constant (σₚ) is +0.06. A positive σ value indicates an electron-withdrawing group. For nucleophilic acyl substitution reactions, the reaction constant (ρ) is typically positive, signifying that electron-withdrawing groups accelerate the reaction. Given a positive σₚ for fluorine and a positive ρ for the reaction, the term σρ will be positive, leading to a k/k₀ ratio greater than 1. This indicates that this compound will react faster than phenylacetyl chloride.

Quantitative Reactivity Comparison

While direct experimental rate constants for the hydrolysis or esterification of both compounds under identical conditions are not available in a single report, we can estimate the relative reactivity. Assuming a hypothetical ρ value of +1.5 for a typical nucleophilic acyl substitution reaction of a phenylacetyl chloride, the relative rate of reaction can be calculated as follows:

log(k_F / k_H) = σₚ * ρ = 0.06 * 1.5 = 0.09

k_F / k_H = 10^0.09 ≈ 1.23

This calculation predicts that This compound is approximately 23% more reactive than phenylacetyl chloride under these hypothetical conditions.

CompoundSubstituentHammett Constant (σₚ)Predicted Relative Rate (k/k₀)
Phenylacetyl chloride-H0.001.00
This compound-F+0.06~1.23

Factors Influencing Reactivity

The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon. The presence of an electron-withdrawing group, such as fluorine, enhances this electrophilicity.

G cluster_0 Factors Influencing Reactivity Electrophilicity Electrophilicity Reactivity Reactivity Electrophilicity->Reactivity Increases Electron-withdrawing_Group Electron-withdrawing_Group Electron-withdrawing_Group->Electrophilicity Increases Electron-donating_Group Electron-donating_Group Electron-donating_Group->Electrophilicity Decreases

Caption: Logical relationship of factors influencing acyl chloride reactivity.

Experimental Protocols

To experimentally validate the predicted difference in reactivity, the following protocols for hydrolysis and esterification can be employed. The kinetics of these reactions can be monitored using techniques such as conductometry or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Comparative Hydrolysis via Conductometry

This method monitors the increase in conductivity resulting from the formation of hydrochloric acid during the hydrolysis of the acyl chloride.

Materials and Equipment:

  • This compound

  • Phenylacetyl chloride

  • High-purity acetone (anhydrous)

  • Deionized water

  • Conductivity meter with a probe

  • Constant temperature bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of both this compound and phenylacetyl chloride in anhydrous acetone. Prepare a 90:10 (v/v) acetone-water solvent mixture.

  • Temperature Equilibration: Place a known volume (e.g., 50 mL) of the acetone-water mixture in a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) by the circulating bath.

  • Baseline Measurement: Immerse the conductivity probe in the solvent and allow the reading to stabilize to obtain a baseline conductivity.

  • Reaction Initiation: Rapidly inject a small, precise volume of the acyl chloride stock solution (e.g., 0.5 mL) into the stirred solvent and start data acquisition.

  • Data Collection: Record the conductivity at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(C∞ - Ct) versus time, where C is the conductivity.

G cluster_workflow Conductometric Analysis Workflow A Prepare Acyl Chloride & Solvent B Equilibrate Solvent Temperature A->B C Measure Baseline Conductivity B->C D Inject Acyl Chloride & Start Timing C->D E Record Conductivity vs. Time D->E F Plot ln(C∞ - Ct) vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for conductometric analysis of acyl chloride hydrolysis.

Protocol 2: Comparative Esterification via ¹H NMR Spectroscopy

This method follows the disappearance of the alcohol reactant and the appearance of the ester product over time.

Materials and Equipment:

  • This compound

  • Phenylacetyl chloride

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous non-nucleophilic base (e.g., pyridine)

  • NMR spectrometer

  • NMR tubes

  • Syringes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the alcohol (1 equivalent) and a non-nucleophilic base (1.1 equivalents) in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture.

  • Reaction Initiation: At time t=0, inject the acyl chloride (1 equivalent) into the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic peak of the alcohol (e.g., the methylene protons in ethanol) and the corresponding peak of the newly formed ester. The rate constant can be determined by plotting the natural logarithm of the alcohol concentration versus time.

G cluster_workflow NMR Monitoring Workflow A Prepare Alcohol/Base Solution in NMR Tube B Acquire Initial ¹H NMR Spectrum A->B C Inject Acyl Chloride & Start Timing B->C D Acquire Spectra at Intervals C->D E Integrate Reactant & Product Peaks D->E F Plot ln[Alcohol] vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for NMR monitoring of esterification.

Conclusion

Based on fundamental principles of physical organic chemistry, this compound is expected to be a more reactive acylating agent than phenylacetyl chloride due to the electron-withdrawing effect of the para-fluoro substituent. This guide provides a framework for understanding this reactivity difference and offers detailed experimental protocols for its quantitative verification. For researchers in drug development and organic synthesis, the choice between these two reagents may be critical in optimizing reaction conditions, particularly when dealing with sensitive substrates or when aiming for faster reaction times. The provided methodologies allow for a direct and reliable comparison of their kinetic profiles in-house.

alternatives to 4-Fluorophenylacetyl chloride for introducing the 4-fluorophenylacetyl group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of the 4-fluorophenylacetyl group is a critical step in the synthesis of a wide range of biologically active molecules. While 4-fluorophenylacetyl chloride has traditionally been a common reagent for this purpose, its high reactivity and the generation of corrosive hydrochloric acid as a byproduct have prompted the exploration of alternative methods. This guide provides an objective comparison of the primary alternatives, supported by experimental data, to assist in selecting the most suitable method for your specific application.

The main alternatives to this compound for introducing the 4-fluorophenylacetyl group are:

  • 4-Fluorophenylacetic acid with coupling reagents

  • 4-Fluorophenylacetic anhydride

  • Transesterification of 4-fluorophenylacetate esters

This guide will compare these methods based on their reaction mechanisms, yields, reaction conditions, and overall advantages and disadvantages.

Performance Comparison

To provide a clear comparison, we will consider the acylation of a model substrate, benzylamine, to form N-benzyl-2-(4-fluorophenyl)acetamide.

MethodReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
This compound This compound, Benzylamine, Base (e.g., Triethylamine)High (often >90%)Room temperature, aprotic solvent (e.g., DCM, THF)High reactivity, fast reactions.Highly reactive (can be difficult to control), moisture sensitive, produces corrosive HCl.[1][2][3]
4-Fluorophenylacetic Acid + Coupling Reagent 4-Fluorophenylacetic acid, Benzylamine, Coupling Reagent (e.g., DCC, EDC, HATU), Base (optional)90-91% (ZrCl4 catalyzed)[4]Varies with coupling agent; often room temperature to mild heating.Milder than acid chloride, one-pot procedure, avoids isolation of highly reactive intermediates.[5]Coupling agents can be expensive, byproducts can be difficult to remove (e.g., DCU from DCC).
4-Fluorophenylacetic Anhydride 4-Fluorophenylacetic anhydride, BenzylamineHigh (often comparable to or better than acid chloride)Room temperature or mild heating.Less reactive and easier to handle than acid chloride, byproduct (4-fluorophenylacetic acid) is less corrosive than HCl.[6][7]Less reactive than acid chloride, may require slightly more forcing conditions.
Transesterification 4-Fluorophenylacetate ester (e.g., ethyl ester), Benzyl alcohol, Catalyst (acid or base)High (can be >90%)Typically requires elevated temperatures and a catalyst.Useful for ester synthesis, can be driven to completion by removing the alcohol byproduct.Primarily for ester formation, may not be as direct for amidation.

Experimental Protocols

Method 1: this compound

Reaction: Acylation of Benzylamine

Procedure: To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add a solution of this compound (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization.

Method 2: 4-Fluorophenylacetic Acid with Coupling Reagent (ZrCl₄ Catalyzed Direct Amidation)

Reaction: Direct Amidation of 4-Fluorophenylacetic Acid with Benzylamine.[4]

Procedure: To a mixture of 4-fluorophenylacetic acid (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent, add a catalytic amount of ZrCl₄ (e.g., 5 mol%). Heat the reaction mixture at a specified temperature (e.g., reflux) and monitor by TLC. Upon completion, cool the reaction mixture and filter through a pad of silica gel, eluting with a suitable solvent system (e.g., dichloromethane and methanol). Concentrate the filtrate to obtain the product. A reported yield for this method is 90-91%.[4]

Method 3: 4-Fluorophenylacetic Anhydride

Reaction: Acylation of Benzylamine

Procedure: To a solution of benzylamine (1.0 eq) in a suitable aprotic solvent (e.g., DCM or THF), add 4-fluorophenylacetic anhydride (1.1 eq). The reaction can be stirred at room temperature or gently heated to 40-50 °C to increase the rate. Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the 4-fluorophenylacetic acid byproduct, followed by water and brine. Dry the organic layer and concentrate to give the crude product, which can be further purified.

Method 4: Transesterification

Reaction: Transesterification of Ethyl 4-fluorophenylacetate with Benzyl Alcohol

Procedure: To a solution of ethyl 4-fluorophenylacetate (1.0 eq) and benzyl alcohol (1.2 eq), add a catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium methoxide). Heat the reaction mixture, typically to a temperature that allows for the removal of ethanol by distillation to drive the equilibrium towards the product. Monitor the reaction by TLC or GC. Upon completion, cool the reaction mixture and neutralize the catalyst. The product can be isolated by extraction and purified by distillation or column chromatography.

Logical Workflow for Reagent Selection

The choice of the most appropriate method depends on several factors including the substrate's sensitivity, scale of the reaction, cost considerations, and desired purity. The following diagram illustrates a logical workflow for selecting the optimal reagent.

Reagent_Selection Start Start: Introduce 4-Fluorophenylacetyl Group Substrate_Sensitivity Substrate Sensitive to Harsh Conditions? Start->Substrate_Sensitivity Acid_Chloride_Viable HCl byproduct acceptable? Substrate_Sensitivity->Acid_Chloride_Viable No Use_Coupling_Reagent Use 4-Fluorophenylacetic Acid + Coupling Reagent Substrate_Sensitivity->Use_Coupling_Reagent Yes Use_Acid_Chloride Use 4-Fluorophenylacetyl Chloride Acid_Chloride_Viable->Use_Acid_Chloride Yes Consider_Anhydride Consider 4-Fluorophenylacetic Anhydride Acid_Chloride_Viable->Consider_Anhydride No Ester_Synthesis Target molecule is an ester? Consider_Anhydride->Ester_Synthesis Use_Coupling_Reagent->Ester_Synthesis Ester_Synthesis->Use_Coupling_Reagent No, Amide Use_Transesterification Use Transesterification Ester_Synthesis->Use_Transesterification Yes

Reagent selection workflow.

Signaling Pathways and Reaction Mechanisms

The fundamental reaction for the first three methods is a nucleophilic acyl substitution. The reactivity of the carbonyl carbon is the key determinant of the reaction rate.

Nucleophilic_Acyl_Substitution cluster_0 General Mechanism cluster_1 Reactivity Order of Acylating Agents Reagents Nucleophile (Nu-H) + Acylating Agent (R-CO-LG) Tetrahedral_Intermediate Tetrahedral Intermediate [R-C(O-)-LG-NuH+] Reagents->Tetrahedral_Intermediate Nucleophilic Attack Product Acylated Product (R-CO-Nu) + Leaving Group (LG-H) Tetrahedral_Intermediate->Product Elimination of Leaving Group Acid_Chloride 4-Fluorophenylacetyl Chloride (Most Reactive) Anhydride 4-Fluorophenylacetic Anhydride Acid_Ester 4-Fluorophenylacetic Acid / Ester (Least Reactive)

Nucleophilic acyl substitution mechanism and reactivity.

In the case of This compound , the chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and the reaction very fast.[2] For 4-fluorophenylacetic anhydride , the leaving group is a carboxylate anion, which is a weaker leaving group than chloride, resulting in a more moderate reactivity.[7] When using 4-fluorophenylacetic acid , a coupling reagent is required to convert the hydroxyl group (a poor leaving group) into a better leaving group in situ.[5] Transesterification proceeds via a similar nucleophilic acyl substitution mechanism at the ester carbonyl, typically catalyzed by an acid or base.

Conclusion

The choice of reagent for introducing the 4-fluorophenylacetyl group is a critical decision in a synthetic workflow. While this compound offers high reactivity, its handling and byproduct profile can be disadvantageous. For sensitive substrates or when milder conditions are required, 4-fluorophenylacetic acid with a suitable coupling reagent or 4-fluorophenylacetic anhydride are excellent alternatives, often providing comparable or even superior yields with a more favorable process profile. For the specific synthesis of esters, transesterification presents a viable and efficient route. By considering the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic strategy for the successful incorporation of the 4-fluorophenylacetyl moiety.

References

A Comparative Analysis of 4-Fluorophenylacetyl Chloride and Other Acylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 23, 2025 – In the landscape of modern organic and medicinal chemistry, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of synthetic endeavors. This guide presents a comprehensive comparative study of 4-Fluorophenylacetyl chloride against other commonly employed acylating agents, namely Phenylacetyl chloride, Benzoyl chloride, and Acetic anhydride. This analysis is tailored for researchers, scientists, and drug development professionals, providing objective, data-driven insights to inform the selection of the most suitable reagent for specific synthetic applications.

Introduction to Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, pivotal to the formation of esters and amides.[1][2] The reactivity of the acylating agent is a key determinant of the reaction's outcome. Acyl chlorides, like this compound, are among the most reactive acylating agents due to the high electrophilicity of the carbonyl carbon.[] This reactivity can be modulated by the electronic effects of substituents on the aromatic ring.

This guide will compare the performance of this compound with its non-fluorinated analog, Phenylacetyl chloride, as well as the structurally related Benzoyl chloride and the commonly used Acetic anhydride. The comparison will be based on their reactivity in the acylation of a model primary amine, aniline, to form the corresponding amide.

Comparative Performance Analysis

The following tables summarize the physical properties and a comparative performance overview of the selected acylating agents in the acylation of aniline under standardized laboratory conditions. The performance data is a synthesized representation based on established principles of chemical reactivity, where electron-withdrawing groups are known to enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates.

Table 1: Physical Properties of Selected Acylating Agents

Acylating AgentMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₆ClFO172.58202 - 204
Phenylacetyl chlorideC₈H₇ClO154.60193
Benzoyl chlorideC₇H₅ClO140.57197
Acetic anhydrideC₄H₆O₃102.09138 - 140

Table 2: Comparative Performance in the Acylation of Aniline

Acylating AgentRelative ReactivityReaction Time (hours)Yield (%)Byproduct
This compoundVery High1 - 2>95HCl
Phenylacetyl chlorideHigh2 - 3~90HCl
Benzoyl chlorideMedium3 - 5~85HCl
Acetic anhydrideLow6 - 8~80Acetic Acid

Disclaimer: The data presented in this table is a representative illustration based on established chemical principles. Actual results may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

A generalized experimental protocol for the acylation of aniline with an acyl chloride is provided below. This protocol can be adapted for each of the acyl chlorides discussed.

General Experimental Protocol for the Acylation of Aniline with an Acyl Chloride

Materials:

  • Aniline (1.0 eq.)

  • Acyl chloride (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dissolve Aniline & Et3N in DCM Dissolve Aniline & Et3N in DCM Cool to 0C Cool to 0C Dissolve Aniline & Et3N in DCM->Cool to 0C Inert Atmosphere Add Acyl Chloride Add Acyl Chloride Cool to 0C->Add Acyl Chloride Dropwise Stir at RT Stir at RT Add Acyl Chloride->Stir at RT Monitor by TLC Quench with Water Quench with Water Stir at RT->Quench with Water Wash with HCl Wash with HCl Quench with Water->Wash with HCl Wash with NaHCO3 Wash with NaHCO3 Wash with HCl->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Purify Purify Concentrate->Purify

A generalized workflow for the acylation of aniline.

Key factors influencing the reactivity of acylating agents.

Discussion and Conclusion

The comparative data and established chemical principles indicate a clear reactivity trend among the selected acylating agents. This compound is expected to be the most reactive due to the strong electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon. This is followed by Phenylacetyl chloride, Benzoyl chloride, and lastly, Acetic anhydride, which is the least reactive of the group.[4]

The choice of acylating agent will, therefore, depend on the specific requirements of the synthesis. For reactions requiring high reactivity and rapid conversion, this compound is an excellent choice. However, for substrates that are sensitive to highly reactive reagents, a less reactive agent like Benzoyl chloride or Acetic anhydride might be more suitable to avoid potential side reactions. The byproduct of the reaction is also a consideration; acyl chlorides produce corrosive HCl, which must be neutralized, while acetic anhydride produces acetic acid, which is less corrosive.[4]

References

A Researcher's Guide to Spectroscopic Confirmation of 4-Fluorophenylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques used to verify the structure of 4-Fluorophenylacetyl chloride and its derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for laboratory scientists.

The primary analytical methods discussed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for confident structure elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its non-fluorinated and chlorinated analogs. This comparative data highlights the influence of the para-substituent on the spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

CompoundAr-H Chemical Shift (δ, ppm)-CH₂- Chemical Shift (δ, ppm)
2-(4-Fluorophenyl)acetyl chloride ~7.0-7.3 (m)~4.2 (s)
Phenylacetyl chloride7.28-7.45 (m)4.13 (s)
2-(4-Chlorophenyl)acetyl chloride7.32 (d, J=8.5 Hz), 7.40 (d, J=8.5 Hz)4.15 (s)

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Data for 2-(4-Fluorophenyl)acetyl chloride is estimated based on related structures due to the absence of a publicly available high-resolution spectrum.

Table 2: ¹³C NMR Spectroscopic Data

CompoundC=O Chemical Shift (δ, ppm)Ar-C Chemical Shifts (δ, ppm)-CH₂- Chemical Shift (δ, ppm)
2-(4-Fluorophenyl)acetyl chloride ~171~116 (d, J≈22 Hz), ~131 (d, J≈3 Hz), ~132 (d, J≈8 Hz), ~163 (d, J≈248 Hz)~52
Phenylacetyl chloride171.7127.8, 129.1, 129.6, 133.153.0
2-(4-Chlorophenyl)acetyl chloride170.5129.1, 130.8, 131.7, 134.951.5

Note: Data for 2-(4-Fluorophenyl)acetyl chloride is based on spectral information available in PubChem.[1]

Table 3: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Ar-H Bending (cm⁻¹)
2-(4-Fluorophenyl)acetyl chloride ~1800~750-800~830 (para-substitution)
Phenylacetyl chloride~1790~740-790~690, ~750 (monosubstituted)
2-(4-Chlorophenyl)acetyl chloride~1795~750-800~825 (para-substitution)

Note: The C=O stretching frequency for acyl chlorides is characteristically high, appearing around 1800 cm⁻¹.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-(4-Fluorophenyl)acetyl chloride 172/174 (3:1 ratio)137 ([M-Cl]⁺), 109 ([M-COCl]⁺)
Phenylacetyl chloride154/156 (3:1 ratio)119 ([M-Cl]⁺), 91 ([M-COCl]⁺, tropylium ion)
2-(4-Chlorophenyl)acetyl chloride188/190/192 (9:6:1 ratio)153/155 ([M-Cl]⁺), 125/127 ([M-COCl]⁺)

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature in the mass spectra of these compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Acyl Chlorides

  • Sample Preparation:

    • Due to the reactivity of acyl chlorides, especially with moisture, all glassware (NMR tube, pipettes) must be thoroughly dried in an oven and cooled in a desiccator.

    • Work in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

    • Dissolve approximately 5-10 mg of the acyl chloride derivative in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). Deuterated chloroform (CDCl₃) is a common choice, but ensure it is anhydrous.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube securely to prevent the ingress of atmospheric moisture.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR of Acyl Chlorides

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • As acyl chlorides can be corrosive and moisture-sensitive, handle them in a fume hood.

    • Place a small drop of the liquid acyl chloride or a small amount of the solid derivative directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact with the crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

  • Data Acquisition and Analysis:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands, paying close attention to the C=O stretch (~1800 cm⁻¹) and the aromatic substitution patterns in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Direct Infusion: For pure liquid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube and introduced into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing mixtures or volatile compounds.

      • Prepare a dilute solution of the acyl chloride derivative in a volatile, dry solvent (e.g., dichloromethane, diethyl ether).

      • Inject a small volume (e.g., 1 µL) into the GC.

      • GC Conditions (Example):

        • Column: A non-polar column (e.g., DB-5ms).

        • Injector Temperature: 250 °C.

        • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

        • Carrier Gas: Helium.

  • Instrument Parameters (EI-MS):

    • Ionization Energy: 70 eV (standard).

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of chlorine.

    • Analyze the fragmentation pattern. Key fragments for phenylacetyl chlorides include the loss of the chlorine atom to form an acylium ion ([M-Cl]⁺) and the loss of the entire -COCl group to form a benzyl-type cation ([M-COCl]⁺).

Visualizing the Analytical Workflow and Data

To better illustrate the relationships between these techniques and the information they provide, the following diagrams have been generated using the DOT language.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Analyze & Correlate Data IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: General workflow for the spectroscopic confirmation of a synthesized chemical compound.

Mass_Spec_Fragmentation Molecule This compound (m/z 172/174) Acylium Acylium Ion [M-Cl]⁺ (m/z 137) Molecule->Acylium - Cl• Benzyl 4-Fluorobenzyl Cation [M-COCl]⁺ (m/z 109) Molecule->Benzyl - •COCl

Caption: Key fragmentation pathways for this compound in Mass Spectrometry.

Logic_Diagram Structure Final Structure Confirmation IR IR (Functional Groups, e.g., C=O) IR->Structure H_NMR ¹H NMR (Proton Environment, Connectivity) H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Complementary C_NMR->Structure MS MS (Molecular Weight, Formula) MS->Structure

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Fluorophenylacetyl chloride, a critical reagent in the development of pharmaceuticals and other fine chemicals.[1] Ensuring high purity is paramount as impurities can lead to unwanted side reactions, lower yields, and complicate downstream processes. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and supporting data to guide researchers in selecting the most appropriate quality control strategy.

Synthesis Context and Potential Impurities

This compound is typically synthesized by treating 4-fluorophenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent and reaction conditions significantly impacts the impurity profile of the final product.

Common Impurities Include:

  • Unreacted Starting Material: Residual 4-fluorophenylacetic acid.

  • Chlorinating Agent Residue: Excess thionyl chloride or oxalyl chloride.

  • Side-Reaction Products: Anhydrides or other polymeric byproducts.

  • Solvent Residue: Residual solvents used during synthesis and workup.

Comparative Analysis of Purity Assessment Methods

The purity of the highly reactive this compound is best assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (¹H NMR) Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based identification.Provides detailed structural information and quantitative data based on the magnetic properties of atomic nuclei.[2]Separates compounds based on their partitioning between a mobile and stationary phase. Requires derivatization for acyl chlorides.
Key Advantages - High sensitivity for volatile impurities.- Provides molecular weight and fragmentation data for definitive identification.[3]- Non-destructive.- Rapid analysis time.- Excellent for structural confirmation and quantification of major components and known impurities.[2][4]- Suitable for non-volatile impurities.- High quantitative accuracy and precision with a suitable derivatization method.[5]
Key Disadvantages - Destructive.- Not suitable for non-volatile or thermally labile impurities.- Lower sensitivity for trace impurities compared to GC-MS.- Signal overlap can complicate analysis in complex mixtures.[2]- The analyte is highly reactive and requires derivatization prior to analysis.- Method development can be more complex.
Primary Use Case Detecting and identifying volatile organic impurities and residual solvents.Confirming product identity and quantifying purity relative to the starting material and other proton-containing impurities.Quantifying purity and assessing non-volatile impurities after conversion to a stable derivative.

Workflow for Synthesis and Purity Verification

The logical flow from synthesis to final product qualification involves several critical steps, including purification and multi-faceted analytical assessment to ensure the material meets the required specifications for its intended application.

G Workflow for Synthesis and Purity Verification of this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis Synthesis from 4-Fluorophenylacetic Acid crude Crude Product synthesis->crude purification Purification (e.g., Distillation) crude->purification gcms GC-MS Analysis purification->gcms nmr ¹H NMR Analysis purification->nmr hplc HPLC Analysis (Post-derivatization) purification->hplc qualified Qualified High-Purity This compound gcms->qualified nmr->qualified hplc->qualified

Caption: A streamlined workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocols

Anhydrous conditions are critical throughout the sample preparation process to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.[3]

This method is ideal for assessing the presence of volatile impurities.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a dry, inert solvent such as anhydrous dichloromethane or hexane.[3][6]

  • Instrumentation: A standard GC-MS system (e.g., Agilent 7890B GC with 5977A MSD) is suitable.[3]

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra against spectral libraries (e.g., NIST). The molecular ion for the target compound is expected at m/z 172/174. A prominent fragment corresponds to the acylium ion [M-Cl]+ at m/z 137.

NMR provides rapid structural confirmation and quantification of impurities containing protons.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Expected Signals for this compound:

      • Aromatic protons: Multiplets around δ 7.0-7.3 ppm.

      • Methylene protons (-CH₂-): A singlet around δ 4.2 ppm.

    • Potential Impurity Signals:

      • 4-Fluorophenylacetic acid: Methylene protons at ~δ 3.6 ppm and a broad carboxylic acid proton signal (>δ 10 ppm).

    • Purity Calculation: Purity can be estimated by integrating the characteristic product signals relative to the signals of known impurities or a certified internal standard.

Due to its high reactivity with common HPLC mobile phases (especially water and alcohols), this compound must first be converted into a stable derivative. A simple method is derivatization with methanol to form the corresponding methyl ester.

  • Derivatization Protocol:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Add 10 mL of anhydrous methanol and stir for 15 minutes at room temperature. The reaction is rapid.

    • Dilute an aliquot of this solution with the mobile phase for analysis.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis: The purity is calculated based on the peak area of the derivatized product (methyl 4-fluorophenylacetate) relative to the total peak area of all components. This method is particularly effective for identifying non-volatile impurities such as the unreacted starting acid, which will also be detectable.

Logic of Purity Assessment

A comprehensive purity assessment relies on the complementary information provided by different analytical techniques. Each method offers a unique perspective on the sample's composition, and combining their results provides a highly confident and complete purity profile.

G Logical Interplay of Analytical Techniques cluster_gcms GC-MS cluster_nmr NMR cluster_hplc HPLC center_node Purity Assessment of This compound gcms_node Gas Chromatography- Mass Spectrometry center_node->gcms_node nmr_node ¹H NMR Spectroscopy center_node->nmr_node hplc_node HPLC (Post-Derivatization) center_node->hplc_node gcms_info1 Volatile Impurity ID gcms_node->gcms_info1 gcms_info2 Residual Solvent Analysis gcms_node->gcms_info2 nmr_info1 Structural Confirmation nmr_node->nmr_info1 nmr_info2 Quantification of Starting Material nmr_node->nmr_info2 hplc_info1 High-Accuracy Quantitative Assay hplc_node->hplc_info1 hplc_info2 Non-Volatile Impurity ID hplc_node->hplc_info2

Caption: The relationship between analytical methods and the specific purity information they provide.

Comparison with Alternative Acylating Agents

This compound is one of several related acylating agents used in drug synthesis. Its properties, particularly the presence of the fluorine atom, can be compared to other common alternatives.

Compound Molecular Weight Key Features & Applications Relative Reactivity
This compound 172.59 g/mol [7]The fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[1] Used in the synthesis of various pharmaceuticals.[1]High, typical of acyl chlorides. The electron-withdrawing fluorine has a minor activating effect on the carbonyl group.
Phenylacetyl chloride 154.61 g/mol A fundamental building block in organic synthesis, used for introducing the phenylacetyl group.High. Serves as a baseline for reactivity comparison.
4-Chlorophenylacetyl chloride 189.05 g/mol Similar to the fluoro-analogue, the chlorine atom can modulate the electronic and biological properties of the final molecule.High. The chloro- group is also electron-withdrawing, leading to similar reactivity as the fluoro-analogue.

References

biological activity comparison of 4-Fluorophenylacetyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Fluorophenylacetyl Chloride Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is paramount. This guide offers a comprehensive comparison of the biological activities of derivatives synthesized from this compound. This versatile chemical scaffold serves as a starting point for a variety of molecules with potential therapeutic applications. We present a synthesis of available quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate informed decision-making in drug discovery and development projects.

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[1] The following sections and tables summarize the quantitative biological activity data for various derivatives.

Anticancer Activity

The anticancer potential of compounds derived from or structurally related to this compound has been evaluated against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death).

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Compound IDDerivative ClassSpecific CompoundCancer Cell Line(s)IC50 (µM)Reference(s)
FBA-TPQ Makaluvamine Analog7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-oneBreast (MCF-7, MDA-MB-468) and 12 other human cell lines0.097 - 2.297[2]
FL118 Analog (7l) Fluoroaryl-Substituted Camptothecin DerivativeNot explicitly defined with 4-Fluorophenylacetyl group, but contains a fluorinated phenyl groupLiver (HepG2), Lung (A549), Cervical (HeLa), Colon (HCT116)0.012 - 0.026[1]
FL118 Analog (7n) Fluoroaryl-Substituted Camptothecin DerivativeNot explicitly defined with 4-Fluorophenylacetyl group, but contains a fluorinated phenyl groupLung (A549)0.009[1]
PMA-2 (4-Methylphenoxy)acetyl Amide Derivative (Structurally Related)N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamideHeLa (Cervical Cancer)8.5 ± 0.7[3]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate greater potency.

The data suggests that derivatives incorporating the 4-fluorophenyl moiety can exhibit potent anticancer activity. For instance, FBA-TPQ, a makaluvamine analog, shows significant cytotoxicity across a broad range of cancer cell lines.[2] Similarly, the introduction of fluorinated phenyl groups in other molecular scaffolds, such as camptothecin derivatives, has led to compounds with nanomolar IC50 values.[1]

A common mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be targeted by such compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Drug Drug Bax/Bak Bax/Bak Drug->Bax/Bak activates Bcl-2 Bcl-2 Drug->Bcl-2 inhibits Cytochrome_c Cytochrome_c Bax/Bak->Cytochrome_c release Bcl-2->Bax/Bak inhibits Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis western_blot_workflow Cell_Culture_and_Treatment Cell_Culture_and_Treatment Protein_Extraction Protein_Extraction Cell_Culture_and_Treatment->Protein_Extraction Protein_Quantification Protein_Quantification Protein_Extraction->Protein_Quantification SDS-PAGE SDS-PAGE Protein_Quantification->SDS-PAGE Protein_Transfer Protein_Transfer SDS-PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Antibody_Incubation Antibody_Incubation Blocking->Antibody_Incubation Detection_and_Analysis Detection_and_Analysis Antibody_Incubation->Detection_and_Analysis

References

A Cost-Benefit Analysis of 4-Fluorophenylacetyl Chloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and the overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 4-Fluorophenylacetyl chloride for acylation reactions, with a particular focus on amide bond formation. We present a detailed comparison with its primary alternative, 4-Fluorophenylacetic acid activated by a coupling agent, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound is a highly reactive acylating agent that offers rapid reaction times and high yields in the synthesis of amides and esters. However, its high reactivity is accompanied by moisture sensitivity and a higher initial cost. The primary alternative, 4-Fluorophenylacetic acid used with a coupling agent, provides a milder and often more controlled reaction, which can be advantageous for sensitive substrates. This alternative route, however, involves the additional cost of the coupling agent and potentially longer reaction times. The choice between these two methodologies ultimately depends on the specific requirements of the synthesis, including the scale, the nature of the substrate, and budgetary constraints.

Performance and Cost Comparison

To provide a clear comparison, we will consider the synthesis of N-benzyl-2-(4-fluorophenyl)acetamide as a representative model reaction.

Table 1: Quantitative Comparison of Synthetic Routes to N-benzyl-2-(4-fluorophenyl)acetamide

MetricRoute 1: this compoundRoute 2: 4-Fluorophenylacetic acid + Coupling Agent (DCC)
Starting Materials This compound, Benzylamine4-Fluorophenylacetic acid, Benzylamine, Dicyclohexylcarbodiimide (DCC)
Typical Yield >95%[1]70-95%[1]
Reaction Time 1-4 hours[2]4-24 hours
Reaction Temperature 0°C to Room Temperature[1]0°C to Room Temperature[1]
Purity of Crude Product High, requires removal of HCl byproduct[2]Generally high, requires removal of dicyclohexylurea (DCU) byproduct[1]
Key Reagents This compound4-Fluorophenylacetic acid, DCC
Safety Concerns Highly corrosive and moisture-sensitive, evolves HCl gas[]DCC is an allergen and irritant; DCU byproduct can be difficult to remove[1]
Scalability Well-established for large-scale synthesis[1]Excellent for lab-scale; cost of coupling agent can be a factor at large scale[1]

Table 2: Cost Analysis of Reagents

ReagentSupplier ExamplePrice (USD) per Gram (approx.)
This compoundSigma-Aldrich$2.50 - $4.00
4-Fluorophenylacetic acidSigma-Aldrich$1.00 - $2.00
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich$0.14 - $0.27[4]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Various$9.00 - $12.00
HBTUVarious$0.72 - $2.80[5]

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Experimental Protocols

Route 1: Synthesis of N-benzyl-2-(4-fluorophenyl)acetamide using this compound

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous dichloromethane to the cooled amine solution with stirring.[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Synthesis of N-benzyl-2-(4-fluorophenyl)acetamide using 4-Fluorophenylacetic acid and DCC

Materials:

  • 4-Fluorophenylacetic acid (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with stir bar

  • Ice bath

  • Filter funnel

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Fluorophenylacetic acid (1.0 equiv) and benzylamine (1.0 equiv) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Workflows

To illustrate the logical flow of each synthetic route, the following diagrams are provided.

G cluster_0 Route 1: Acyl Chloride Method Start1 Benzylamine + Triethylamine in DCM Reagent1 Add 4-Fluorophenylacetyl chloride at 0°C Start1->Reagent1 Reaction1 Stir at RT (1-4 hours) Reagent1->Reaction1 Workup1 Quench with Water, Aqueous Workup Reaction1->Workup1 Purification1 Purification (Recrystallization/Chromatography) Workup1->Purification1 Product1 N-benzyl-2-(4-fluorophenyl)acetamide Purification1->Product1

Caption: Workflow for Amide Synthesis using the Acyl Chloride Method.

G cluster_1 Route 2: Carboxylic Acid + Coupling Agent Method Start2 4-Fluorophenylacetic acid + Benzylamine in DCM Reagent2 Add DCC at 0°C Start2->Reagent2 Reaction2 Stir at RT (4-24 hours) Reagent2->Reaction2 Workup2 Filter DCU, Aqueous Workup Reaction2->Workup2 Purification2 Purification (Recrystallization/Chromatography) Workup2->Purification2 Product2 N-benzyl-2-(4-fluorophenyl)acetamide Purification2->Product2

Caption: Workflow for Amide Synthesis using a Coupling Agent.

Discussion and Recommendations

This compound:

  • Benefits: This reagent offers a significant advantage in terms of reaction speed and typically provides higher yields.[1] The directness of the reaction, without the need for an additional coupling agent, simplifies the reaction setup. For large-scale synthesis where time and yield are paramount, this can be the more economical choice despite the higher initial cost of the reagent.[1]

  • Drawbacks: The primary drawbacks are its high reactivity, which makes it sensitive to moisture, and its corrosive nature.[] The generation of hydrochloric acid as a byproduct necessitates the use of a base and careful workup procedures.[2]

4-Fluorophenylacetic acid with a Coupling Agent:

  • Benefits: This method is generally milder and more suitable for substrates that are sensitive to the harsh conditions of acyl chloride reactions. The starting carboxylic acid is typically less expensive and easier to handle than the corresponding acyl chloride. The one-pot nature of the reaction can also be an advantage in terms of operational simplicity.

  • Drawbacks: The main disadvantage is the cost of the coupling agent, which can be significant, especially on a larger scale. Reaction times are generally longer, and the removal of byproducts from the coupling agent, such as dicyclohexylurea (DCU) from DCC, can sometimes be challenging.[1]

The choice between this compound and 4-Fluorophenylacetic acid with a coupling agent is a nuanced one that depends on the specific context of the synthesis.

  • For rapid, high-yielding reactions on a larger scale where cost of the primary reagent is less of a concern than throughput , This compound is often the superior choice.

  • For small-scale synthesis, particularly with sensitive or valuable substrates where milder conditions and ease of handling of the starting material are prioritized , 4-Fluorophenylacetic acid with a suitable coupling agent presents a compelling alternative.

Researchers should carefully consider the factors outlined in this guide to select the most appropriate and cost-effective method for their synthetic needs.

References

A Comparative Guide to Cross-Reactivity of Phenylacetyl Halides in Immunoassays, with a Focus on 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of 4-Fluorophenylacetyl chloride in immunoassays. Due to the limited availability of direct experimental data for this specific hapten in peer-reviewed literature, this document presents a predictive comparison based on established principles of immunochemistry and data from structurally analogous compounds. The experimental protocols provided are intended to serve as a practical guide for researchers aiming to conduct such studies.

Introduction to Hapten Cross-Reactivity

In the development of immunoassays for small molecules (haptens) such as this compound, antibodies are generated against a conjugate of the hapten and a carrier protein. The specificity of these antibodies is paramount. Cross-reactivity occurs when antibodies bind to molecules other than the target hapten.[1] This phenomenon is primarily driven by the structural similarity between the immunizing hapten and the cross-reacting compounds.[2] For acylating agents like phenylacetyl chlorides, the resulting haptenic determinant on a protein carrier will be the phenylacetyl group. Therefore, antibodies raised against a 4-Fluorophenylacetyl-protein conjugate are expected to recognize the 4-Fluorophenylacetyl moiety. The degree to which these antibodies bind to other structurally related phenylacetyl derivatives is a measure of cross-reactivity. Understanding this profile is crucial for the development of specific and reliable immunoassays.

Data Presentation: Predicted Cross-Reactivity of Phenylacetyl Derivatives

The following table summarizes the predicted cross-reactivity for antibodies raised against a 4-Fluorophenylacetyl-protein conjugate when tested against various phenylacetyl analogues. The data is illustrative and based on the principle that structural similarity to the immunizing hapten dictates the extent of antibody binding. The IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits 50% of the antibody binding in a competitive immunoassay. Cross-reactivity is calculated relative to the target analyte (4-Fluorophenylacetic acid, the hydrolyzed form of the hapten).

CompoundStructurePredicted IC50 (nM)Predicted Cross-Reactivity (%)Rationale for Prediction
4-Fluorophenylacetic acidFC₆H₄CH₂COOH10100Homologous analyte; represents the hapten against which the antibodies were raised.
Phenylacetic acidC₆H₅CH₂COOH5002Lacks the fluorine atom, which is a key part of the hapten's electronic and steric structure. A significant decrease in affinity is expected.
4-Chlorophenylacetic acidClC₆H₄CH₂COOH5020The chloro group is electronically similar to the fluoro group but is larger, potentially causing some steric hindrance in the antibody binding site.
4-Bromophenylacetic acidBrC₆H₄CH₂COOH10010The bromo group is larger than chloro, likely leading to greater steric clash and reduced binding affinity.
4-Methylphenylacetic acidCH₃C₆H₄CH₂COOH10001The methyl group is electronically different and larger than the fluorine atom, which is expected to significantly reduce binding.
2-Fluorophenylacetic acido-FC₆H₄CH₂COOH2005The positional change of the fluorine atom from para to ortho will likely alter the shape of the epitope, leading to a substantial loss in affinity.
3-Fluorophenylacetic acidm-FC₆H₄CH₂COOH1506.7The meta position is also expected to be a poor fit for an antibody specific to the para-substituted hapten.

Experimental Protocols

A systematic experimental approach is necessary to empirically determine the cross-reactivity profile. This involves the synthesis of the hapten-protein conjugate, antibody generation, and assessment of antibody specificity using a competitive immunoassay format such as an ELISA.

1. Synthesis of 4-Fluorophenylacetyl-Protein Conjugate (Immunogen)

  • Materials : this compound, carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH or Bovine Serum Albumin - BSA), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).

  • Procedure :

    • Dissolve the carrier protein (e.g., KLH) in PBS (pH 7.4) to a final concentration of 10 mg/mL.

    • In a separate tube, dissolve this compound in anhydrous DMF to a concentration of 100 mg/mL.

    • Slowly add the this compound solution dropwise to the protein solution while gently stirring.

    • Add DIPEA to the reaction mixture to act as a base, maintaining a slightly alkaline pH (around 8.0-8.5).

    • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

    • Purify the conjugate by dialysis against PBS to remove unreacted hapten and other small molecules.

    • Characterize the conjugate by determining the hapten-to-protein molar coupling ratio using UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

2. Antibody Production

  • Polyclonal or monoclonal antibodies can be generated using standard immunization protocols in a suitable animal model (e.g., rabbits or mice) with the 4-Fluorophenylacetyl-KLH conjugate.[3]

3. Cross-Reactivity Assessment via Competitive ELISA

A competitive ELISA is a common method for determining the specificity and cross-reactivity of antibodies against small molecules.[1]

  • Reagent Preparation :

    • Coating Antigen : 4-Fluorophenylacetyl-BSA conjugate (using a different carrier protein than the immunogen to avoid anti-carrier antibodies).[4]

    • Coating Buffer : 0.05 M Carbonate-Bicarbonate, pH 9.6.

    • Wash Buffer : PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer : 1% BSA in PBST.

    • Primary Antibody : Antiserum or purified antibody against 4-Fluorophenylacetyl-KLH, diluted in blocking buffer.

    • Secondary Antibody : HRP-conjugated anti-species IgG (e.g., goat anti-rabbit IgG-HRP), diluted in blocking buffer.

    • Substrate : TMB (3,3',5,5'-Tetramethylbenzidine).

    • Stop Solution : 2 M H₂SO₄.

  • ELISA Protocol :

    • Plate Coating : Coat a 96-well microtiter plate with the coating antigen (4-Fluorophenylacetyl-BSA) at an optimized concentration (e.g., 1 µg/mL) in coating buffer. Incubate overnight at 4°C.

    • Washing : Wash the plate three times with PBST.

    • Blocking : Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Washing : Wash the plate three times with PBST.

    • Competitive Reaction : In a separate plate or tubes, pre-incubate a fixed, limited concentration of the primary antibody with varying concentrations of the test compounds (4-Fluorophenylacetic acid and its analogues).

    • Incubation : Transfer the antibody-compound mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the test compound in solution) will bind to the immobilized hapten-BSA on the plate.

    • Washing : Wash the plate three times with PBST.

    • Secondary Antibody Incubation : Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing : Wash the plate five times with PBST.

    • Signal Development : Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stopping the Reaction : Add stop solution to each well.

    • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis : Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 4-Fluorophenylacetic acid / IC50 of test compound) * 100

Mandatory Visualization

Cross_Reactivity_ELISA_Workflow cluster_Preparation Preparation cluster_Immunoassay Competitive ELISA Hapten 4-Fluorophenylacetyl Chloride Conjugation Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH) Conjugation->Immunogen Antibody Anti-Hapten Antibody Immunogen->Antibody Immunization Plate Microtiter Plate coated with Hapten-BSA Binding Binding to Plate Plate->Binding Competition Competition in Solution Antibody->Competition TestCompound Test Compound (Analogue) TestCompound->Competition Competition->Binding Detection Detection (Secondary Ab + Substrate) Binding->Detection Result Signal Measurement (IC50 Calculation) Detection->Result

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of reactive reagents is paramount. 4-Fluorophenylacetyl chloride, a corrosive and moisture-sensitive acyl chloride, requires strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring a safe laboratory environment.

Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a substance that causes severe skin burns and eye damage.[1] Therefore, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.

  • Hand Protection: Handle with gloves that are resistant to chemicals. Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

In case of accidental exposure, immediate action is critical. For skin contact, remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for a minimum of 15 minutes, holding the eyelids open. In either case, seek immediate medical attention.[2][3]

Disposal Protocol: Neutralization

The recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the highly reactive acyl chloride into the less hazardous sodium salt of 4-fluorophenylacetic acid. Acyl chlorides react violently with water, so this procedure must be performed with extreme care.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a large beaker or flask with a magnetic stir bar. The container should be large enough to accommodate the reaction and any potential foaming.

  • Base Solution: Fill the container with a cold 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. An ice bath should be used to keep the solution cool and to control the temperature of the reaction.

  • Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise using a dropping funnel or a pipette. The rate of addition should be controlled to prevent excessive heat generation and splashing.

  • Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride. The pH of the solution should be monitored to ensure it remains basic.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[4]

Spill Management

In the event of a spill, the area should be evacuated, and your institution's environmental health and safety (EHS) department should be contacted immediately, especially for major spills.[4] For minor spills, and only if you are trained and equipped to do so, you can manage the cleanup by following these steps:

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Neutralization: Once absorbed, slowly and cautiously add a neutralizing agent like sodium bicarbonate to the contained spill.

  • Collection: Carefully collect the absorbed and neutralized material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC8H6ClFOPubChem[1]
Molecular Weight172.58 g/mol PubChem[1]
GHS Hazard ClassificationsSkin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1)ECHA C&L Inventory[1]

Disposal Decision Pathway

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound for Disposal assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small (Lab Scale) Quantity assess_quantity->small_quantity Small large_quantity Large Quantity / Spill assess_quantity->large_quantity Large ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) small_quantity->ppe contact_ehs Contact Environmental Health & Safety (EHS) Immediately large_quantity->contact_ehs prepare_neutralization Prepare Cold 5-10% Sodium Carbonate/Bicarbonate Solution in Fume Hood ppe->prepare_neutralization slow_addition Slowly Add Acyl Chloride to Base with Stirring prepare_neutralization->slow_addition monitor_reaction Monitor Reaction (Temperature, pH) slow_addition->monitor_reaction waste_collection Transfer Neutralized Solution to Labeled Hazardous Waste Container monitor_reaction->waste_collection end End: Safe Disposal waste_collection->end contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 4-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Fluorophenylacetyl chloride. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Safety Precautions

This compound is a corrosive and reactive compound that demands careful handling to prevent severe injury and ensure experimental integrity. The primary hazards stem from its reactivity with moisture and its corrosive nature.[1] Contact with skin, eyes, or the respiratory tract can lead to severe burns and irritation.[1][2] It reacts with water to produce corrosive hydrochloric acid.[1]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

Physico-chemical DataValue
Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol [3]
Boiling Point 202 - 204 °C[2]
Density 1.259 g/cm³ (at 20 °C)[2]
Flash Point 107 °C[2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide an airtight seal. A full face shield is necessary to protect against splashes.[4][5][6]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][4][5] Check for leaks and integrity before each use.[7]
Chemical-Resistant Apron or Lab CoatAn acid-resistant apron or a flame-resistant lab coat should be worn over personal clothing.[6]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a respirator with an appropriate acid gas cartridge is necessary.[5][7]
Foot Protection Closed-toe ShoesChemical-resistant boots are recommended, especially when handling larger quantities.[6]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.[1]

  • Inert Atmosphere: Due to its reactivity with moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Dispensing: Use glass or other compatible, corrosion-resistant equipment for transferring the liquid.

  • Avoid Incompatibilities: Keep away from water, alcohols, strong bases, and oxidizing agents to prevent vigorous or violent reactions.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed to prevent moisture ingress.[1]

  • Store away from incompatible materials.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[2][9][10] Do not use combustible materials like paper towels.[9]

  • Neutralization (for acid spills): Cautiously neutralize the spill with soda ash or sodium bicarbonate.[9][10]

  • Cleanup: Scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[10]

  • Decontamination: Wash the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if necessary.[8]

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 20 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Disposal Plan

Quenching Excess Reagent: Unused or excess this compound must be safely neutralized (quenched) before disposal. Acyl chlorides can be quenched by reacting them with nucleophiles.[12]

Protocol: Quenching with Methanol This procedure converts the reactive acyl chloride into a more stable methyl ester.

  • Preparation: In a chemical fume hood, place a flask containing anhydrous methanol (at least 10 molar equivalents to the acyl chloride) in an ice bath.

  • Slow Addition: Slowly add the this compound dropwise to the cold, stirring methanol. This reaction is exothermic.

  • Reaction Completion: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 30 minutes to ensure the reaction is complete.[12]

  • Waste Collection: The resulting solution should be collected in a properly labeled hazardous waste container for halogenated organic waste.[13]

Waste Disposal:

  • All waste materials, including quenched solutions and contaminated absorbents, must be disposed of as hazardous waste.[14]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never pour quenched solutions or raw this compound down the drain.[15]

Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Disposal & Cleanup cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_reagent Handle Reagent prep_hood->handle_reagent quench Quench Excess Reagent handle_reagent->quench spill Spill Occurs handle_reagent->spill exposure Personal Exposure handle_reagent->exposure dispose_waste Dispose as Hazardous Waste quench->dispose_waste decontaminate Decontaminate Glassware & Area dispose_waste->decontaminate spill_response Follow Spill Protocol spill->spill_response Yes spill_response->dispose_waste first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenylacetyl chloride
Reactant of Route 2
Reactant of Route 2
4-Fluorophenylacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.